N-(4-Anilino-1-naphthyl)maleimide
Description
The exact mass of the compound N-(1-anilinonaphthalyl)-4-maleimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-anilinonaphthalen-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-12-13-20(24)22(19)18-11-10-17(15-8-4-5-9-16(15)18)21-14-6-2-1-3-7-14/h1-13,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUXAHBRPMOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198545 | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50539-45-2 | |
| Record name | 1-[4-(Phenylamino)-1-naphthalenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50539-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050539452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(phenylamino)naphthyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ANILINONAPHTHALYL)-4-MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CW54468C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Physicochemical Landscape of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione: A Theoretical and Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of chemical and biological databases have revealed no specific experimental data for the physicochemical properties, synthesis, or biological activity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione. This document, therefore, presents a theoretical guide based on the known chemistry of its constituent functional groups and data from structurally related compounds. The information herein is intended to provide a foundational understanding and guide for future research into this novel compound.
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-(phenylamino)naphthalen-1-yl)maleimide, is a molecule of interest due to its hybrid structure, combining the features of a naphthalenyl-phenylamine scaffold with a reactive maleimide ring. While direct studies on this compound are not publicly available, its structural motifs suggest potential applications in medicinal chemistry and materials science. The naphthalenyl-phenylamine core is found in various dyes and fluorescent probes, and the maleimide group is a well-known reactive handle for bioconjugation and a pharmacophore in its own right.
This whitepaper will provide a theoretical framework for the physicochemical properties of this compound, propose a plausible synthetic route with detailed experimental considerations, and discuss potential biological activities and signaling pathways based on analogous structures.
Proposed Physicochemical Properties
The exact physicochemical properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione are yet to be experimentally determined. However, we can infer a likely range of properties based on its structure and data from similar compounds. The table below presents a compilation of data for structurally related molecules to provide a comparative context.
Table 1: Physicochemical Data of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and Related Compounds
| Property | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (Predicted) | N-Phenylmaleimide | 1-Naphthylamine |
| Molecular Formula | C₂₀H₁₄N₂O₂ | C₁₀H₇NO₂ | C₁₀H₉N |
| Molecular Weight | 326.34 g/mol | 173.17 g/mol | 143.19 g/mol |
| Melting Point | > 200 °C | 88-90 °C | 48-50 °C |
| Boiling Point | Not available | 163-165 °C (10 mmHg) | 301 °C |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | Soluble in acetone, chloroform, and hot ethanol. Sparingly soluble in cold water. | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. |
| Appearance | Likely a colored solid (yellow to brown) | Yellow needles or prisms | Colorless to reddish-brown crystals |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione would involve a two-step process: the synthesis of the key intermediate, N-phenyl-1,4-naphthalenediamine, followed by its reaction with maleic anhydride to form the maleimide ring.
Step 1: Synthesis of N-phenyl-1,4-naphthalenediamine
This intermediate can be prepared via a Buchwald-Hartwig amination of 1,4-dihalonaphthalene with aniline or a related cross-coupling reaction. Alternatively, a classical approach involving the reduction of a dye intermediate could be employed.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A dried, three-necked round-bottom flask is charged with 1,4-dihalonaphthalene (e.g., 1,4-dibromonaphthalene) (1 equivalent), aniline (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.2 equivalents).
-
Solvent and Atmosphere: Anhydrous toluene is added, and the flask is purged with an inert gas (argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-phenyl-1,4-naphthalenediamine.
Step 2: Synthesis of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
The formation of the maleimide ring can be achieved by reacting the synthesized diamine with maleic anhydride, followed by a cyclodehydration step.
Experimental Protocol (Hypothetical):
-
Amic Acid Formation: To a solution of N-phenyl-1,4-naphthalenediamine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid) at 0 °C, maleic anhydride (1.1 equivalents) is added portion-wise. The mixture is stirred at room temperature for 2-4 hours to form the corresponding maleanilic acid intermediate.
-
Cyclodehydration: To the reaction mixture, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate) are added. The mixture is then heated to 80-100 °C for 2-6 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) or by column chromatography to afford the final product.
Potential Biological Activities and Signaling Pathways
While no biological data exists for the target compound, its structural components suggest several avenues for investigation. Maleimide derivatives are known to act as inhibitors of various kinases by covalently binding to cysteine residues in the ATP-binding pocket. The N-aryl substituent can significantly influence the selectivity and potency of this inhibition.
Given that many N-substituted maleimides exhibit anti-cancer properties through kinase inhibition, it is plausible that 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione could target signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.
Conclusion and Future Directions
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione represents an uncharted area of chemical space. This whitepaper has provided a theoretical foundation for its physicochemical properties, a plausible synthetic strategy, and a hypothesis for its potential biological activity. Experimental validation of the proposed synthesis and subsequent characterization of the compound's properties are critical next steps. Furthermore, screening for biological activity, particularly as a kinase inhibitor, could unveil novel therapeutic potential. The unique combination of a naphthalenyl-phenylamine core and a maleimide ring warrants further investigation and could lead to the development of novel chemical probes or drug candidates.
Core Mechanism of Action of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-anilino-1-naphthyl)maleimide, is a molecule of significant interest due to its structural motifs, which are common in biologically active compounds. While this specific molecule is well-documented as a fluorescent probe for detecting thiol groups, its therapeutic mechanism of action is not extensively characterized.[1] This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action, focusing on its potential as a kinase inhibitor and an inducer of apoptosis. The core structure integrates a pyrrole-2,5-dione (maleimide) ring, a phenylamino group, and a naphthalene moiety, each contributing to its potential biological activity.
Proposed Mechanism of Action
Based on the activities of structurally analogous compounds, the primary mechanism of action for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is likely multifaceted, involving:
-
Kinase Inhibition: The anilino-naphthalene structure is similar to the anilino-quinazoline scaffold found in many potent ATP-competitive tyrosine kinase inhibitors.[2][3][4] This suggests that the compound could bind to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, like the PI3K/Akt and RAS/MAPK/ERK pathways.
-
Induction of Apoptosis via Thiol Modification: The maleimide group is a reactive Michael acceptor, known to form covalent bonds with thiol groups, particularly the cysteine residues in proteins. This reactivity can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased reactive oxygen species (ROS) and oxidative stress. Elevated ROS can trigger the intrinsic pathway of apoptosis. Furthermore, direct covalent modification of key signaling proteins, such as caspases or members of the Bcl-2 family, could also modulate apoptotic pathways.
Signaling Pathways
The compound is hypothesized to modulate several critical signaling pathways:
-
Kinase Signaling Pathways (e.g., EGFR, p38 MAPK): By inhibiting receptor tyrosine kinases, the compound could block the activation of downstream effectors, leading to cell cycle arrest and reduced proliferation. The p38 MAPK pathway, often activated by cellular stress, could also be modulated, influencing inflammation and apoptosis.
-
Apoptosis Pathways (Intrinsic and Extrinsic): Increased ROS and potential direct protein modification can lead to the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic cascade. Cross-talk with the extrinsic pathway is also possible.
-
NF-κB Signaling Pathway: Inhibition of upstream kinases could suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
Quantitative Data from Structurally Related Compounds
Table 1: Cytotoxicity of Naphthalene-1,4-dione Analogues
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio (Normal/Cancer) | Reference |
| BH10 | HEC1A (Endometrial Cancer) | - | >2.1 | [5] |
| Compound 44 (Imidazole derivative) | HEC1A (Endometrial Cancer) | 6.4 | 3.6 | [5] |
Table 2: Kinase Inhibitory Activity of Anilino-1,4-Naphthoquinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3 (4-CH3 derivative) | EGFR | 3.96 | [6] |
| Compound 8 (4-NO2 derivative) | EGFR | 11.42 | [6] |
| Erlotinib (Reference) | EGFR | 16.17 | [6] |
Table 3: Anti-inflammatory Activity of a Pyrrole-2,5-dione Analogue
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1s (dimethylaminophenyl analogue) | NO Inhibition (LPS-stimulated BV2 cells) | 7.1 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.
-
Incubate the plate for 1.5-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[10]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][11]
-
Protocol:
-
Seed and treat cells with the test compound as for the MTT assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[13][14]
-
Protocol:
-
Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-p38, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Visualizations
Proposed Experimental Workflow
Caption: Workflow for investigating the mechanism of action.
Proposed Kinase Inhibition and Apoptosis Induction Pathway
Caption: Dual mechanism of kinase inhibition and apoptosis.
Detailed Apoptosis Signaling Pathway
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 15. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
In-Depth Technical Guide: Spectral Properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a compound of significant interest for its utility as a fluorescent probe in biological systems. The document outlines its photophysical characteristics, experimental protocols for its spectral analysis, and logical workflows for its application.
Core Compound Overview
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also identified as N-(1-Anilinonaphthyl-4)maleimide (ANM), is a maleimide derivative that serves as a valuable tool in biochemistry and molecular biology. A key characteristic of this compound is that it is intrinsically non-fluorescent. However, upon reaction with thiol (sulfhydryl) groups, such as those present in the amino acid cysteine within proteins, it forms a covalent adduct that is highly fluorescent. This selective reactivity and subsequent fluorescence make it an excellent probe for detecting and quantifying thiol groups, as well as for studying the structure and conformational changes of proteins.
Spectral Data
The defining spectral properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione emerge after its covalent modification with a thiol-containing molecule. The resulting succinimidyl thioether is the species that exhibits strong fluorescence.
Table 1: Quantitative Spectral Data for the Thiol Adduct
The following table summarizes the key spectral properties of the thiol adduct of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in an ethanol solvent.
| Property | Value |
| Excitation Maximum (λex) | 355 nm[1][2] |
| Emission Maximum (λem) | 448 nm[1][2] |
It is important to note that the fluorescence of the thiol adduct is highly sensitive to the polarity of its environment. The quantum yield of fluorescence increases, and the emission maximum undergoes a hypsochromic (blue) shift in less polar solvents[1]. This solvatochromic behavior is a key feature that allows the compound to be used as a probe for hydrophobic environments, such as the interior of proteins[1].
Experimental Protocols
This section provides standardized methodologies for the spectral characterization of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and its fluorescent adducts.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption characteristics, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Methodology:
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, ethanol).
-
Create a series of dilutions to generate samples with concentrations in the micromolar range.
-
Use the same solvent as a reference blank.
-
-
Measurement:
-
Scan the absorbance of each sample across a relevant wavelength range (e.g., 250-500 nm).
-
-
Data Analysis:
-
Identify the λmax from the absorption spectrum.
-
Calculate the molar absorptivity using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length. A plot of absorbance vs. concentration should yield a straight line with a slope equal to ε.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the fluorescent thiol adduct.
Methodology:
-
Instrumentation: A calibrated spectrofluorometer is necessary.
-
Sample Preparation:
-
React 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione with a thiol-containing compound (e.g., β-mercaptoethanol or N-acetylcysteine) in the desired solvent.
-
Ensure the final concentration of the adduct results in an absorbance of less than 0.1 at the excitation wavelength to mitigate inner-filter effects.
-
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.
-
Emission Spectrum: Excite the sample at the determined λmax from the absorption spectrum and scan the emission wavelengths.
-
Fluorescence Quantum Yield Determination
Objective: To measure the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield (ΦF,std), such as quinine sulfate in 0.1 M H₂SO₄.
-
Measurement:
-
Prepare both the sample and standard solutions and adjust their concentrations to have nearly identical absorbance values at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions.
-
-
Calculation: The quantum yield of the sample (ΦF,smp) is calculated using the following equation:
ΦF,smp = ΦF,std × (Ismp / Istd) × (Astd / Asmp) × (nsmp² / nstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualized Workflows and Mechanisms
Visual diagrams are provided below to illustrate the key processes involved in the use of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
Caption: Reaction of the parent compound with a thiol to form a fluorescent adduct.
Caption: A logical workflow for the labeling and analysis of proteins.
References
An In-depth Technical Guide on the Solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a fluorescent probe also known as N-(4-Anilino-1-naphthyl)maleimide, in common laboratory solvents. Despite a thorough search of available scientific literature and chemical databases, quantitative solubility data for this specific compound remains largely unreported in the public domain. However, understanding its solubility is crucial for its application in various experimental settings, particularly in drug development and biochemical assays.
This guide provides a summary of the known physicochemical properties of the compound, a general experimental protocol for determining the solubility of solid organic compounds, and a workflow diagram to guide researchers in establishing the solubility profile of this and similar molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 50539-45-2 | [1] |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 314.34 g/mol | [2] |
| Melting Point | 207-208.5 °C | [3][4] |
| Appearance | Solid | |
| Synonyms | This compound, ANM | [1][4] |
It is noteworthy that the fluorescence of this compound and its thiol adducts is highly dependent on the polarity of the solvent.[4] The quantum yields of its reaction products increase, and the emission maxima shift to shorter wavelengths (a "blue shift") as the solvent polarity decreases.[4] This suggests that the compound is soluble in a range of solvents with varying polarities to allow for such studies, although the specific concentrations are not provided.
Experimental Protocol for Solubility Determination
In the absence of published solubility data, researchers will need to determine the solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione experimentally. The following is a general and robust protocol for determining the solubility of a solid organic compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (solute)
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or rotator
-
Centrifuge
-
Micropipettes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. This ensures that the maximum amount of solute has dissolved and the solution is saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials and let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.
-
Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.
-
UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
HPLC: This is a more specific and often more accurate method. A calibration curve of the compound should be prepared to determine the concentration in the sample.
-
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a solid compound.
Caption: A flowchart outlining the key steps for the experimental determination of a solid compound's solubility.
Conclusion
While quantitative solubility data for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is not currently available in the literature, this guide provides the necessary framework for researchers to determine it in their own laboratories. The provided experimental protocol and workflow diagram offer a standardized approach to generating reliable solubility data, which is essential for the effective use of this compound in research and development. The compound's known sensitivity to solvent polarity suggests that its solubility characteristics will be of significant interest for its application as a fluorescent probe.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 50539-45-2|1-(4-(Phenylamino)naphthalen-1-yl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 3. 50539-45-2 CAS MSDS (N-(1-ANILINONAPHTHYL-4)-MALEIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, commonly known as N-(4-Anilino-1-naphthyl)maleimide (ANM), is a fluorescent probe primarily utilized for the detection and quantification of thiol groups in proteins and other biomolecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its application, and available data on its biological activities.
Chemical and Physical Properties
ANM is a hydrophobic molecule whose fluorescence is highly sensitive to the polarity of its environment. This solvatochromic property, where the emission maximum shifts towards shorter wavelengths in less polar environments, makes it a valuable tool for studying protein conformation and dynamics.[1]
| Property | Value | Reference |
| CAS Number | 50539-45-2 | [2][3] |
| Molecular Weight | 314.34 g/mol | [2][3] |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [2][3] |
| Excitation Maximum (λex) | 355 nm (in ethanol) | [1][4][5] |
| Emission Maximum (λem) | 448 nm (in ethanol) | [1][4][5] |
Synthesis
The synthesis of this compound is a two-step process involving the formation of a maleamic acid intermediate followed by dehydrocyclization.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol for Synthesis
The following protocol is based on established methods for the synthesis of N-substituted maleimides.
Step 1: Synthesis of N-(4-Anilinophenyl)maleamic acid (Intermediate)
-
Dissolve 4-aminodiphenylamine in acetone.
-
Slowly add a solution of maleic anhydride in acetone to the 4-aminodiphenylamine solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The resulting precipitate, N-(4-anilinophenyl)maleamic acid, is collected by filtration, washed with cold acetone, and dried.
Step 2: Synthesis of this compound (Final Product)
-
Suspend the dried N-(4-anilinophenyl)maleamic acid in a mixture of toluene and dimethylformamide (DMF).
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Heat the mixture to reflux, typically for several hours, with azeotropic removal of water.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
Application in Protein Labeling
ANM is a valuable reagent for the fluorescent labeling of proteins at cysteine residues. The maleimide group reacts specifically with the thiol group of cysteine to form a stable thioether bond.
Protein Labeling Workflow
Caption: General workflow for labeling proteins with ANM.
Detailed Experimental Protocol for Protein Labeling
This protocol provides a general guideline for labeling proteins with ANM. Optimization may be required for specific proteins.
Materials:
-
Protein of interest containing at least one cysteine residue.
-
This compound (ANM).
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.
-
Purification column (e.g., gel filtration column).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
ANM Solution Preparation:
-
Prepare a stock solution of ANM in anhydrous DMSO or DMF at a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the ANM stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted ANM by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the incorporated ANM at its absorption maximum (~355 nm).
-
Biological Activity and Cytotoxicity
While the primary application of ANM is as a fluorescent probe, it is important to consider its potential biological effects, especially in cellular studies.
-
Thiol Reactivity: The maleimide moiety of ANM is inherently reactive towards thiols. This reactivity is not limited to cysteine residues in proteins and can extend to other thiol-containing molecules in a biological system, such as glutathione.
-
Cytotoxicity: While specific cytotoxicity data for ANM is not extensively available in the reviewed literature, other maleimide derivatives have been shown to exhibit cytotoxic effects. For instance, novel N-triazolyl maleimide derivatives have been tested for cytotoxicity against human melanoma cell lines.[6] The cytotoxicity of maleimide compounds is a recognized limitation for their therapeutic use.[6] It is therefore recommended that the cytotoxic potential of ANM be evaluated for any specific cell line or model system being used.
Signaling Pathways
Currently, there is a lack of specific studies detailing the direct effects of this compound on specific signaling pathways. Its high reactivity with thiol groups suggests that it could potentially interfere with signaling pathways that are regulated by the redox state of cysteine residues in key proteins, such as kinases, phosphatases, and transcription factors. However, further research is required to elucidate any specific signaling pathway modulation by ANM.
Conclusion
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM) is a well-established fluorescent probe for the specific labeling of thiol groups in proteins. Its utility is enhanced by its sensitivity to the local environment, allowing for the study of protein conformational changes. This guide provides the fundamental chemical information, a detailed synthesis route, and a robust protocol for its application in protein labeling. Researchers should be mindful of its inherent reactivity and potential for cytotoxicity in biological systems and design their experiments accordingly. Further investigation is warranted to explore its specific biological effects and potential interactions with cellular signaling pathways.
References
- 1. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Biological activity of novel pyrrole-2,5-dione derivatives
An In-depth Technical Guide on the Biological Activity of Novel Pyrrole-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a prominent five-membered heterocyclic ring containing a nitrogen atom. This core structure is a building block for numerous natural and synthetic products that exhibit a wide array of pharmacological applications.[1] Its unique chemical properties have made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrrole-2,5-dione derivatives, focusing on quantitative data, experimental methodologies, and mechanisms of action.
Anticancer and Cytotoxic Activity
Pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative and cytotoxic effects across various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][4]
Data Presentation: Anticancer Activity
| Compound Class/Derivative | Target Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Demonstrated growth inhibition and ability to form stable complexes with EGFR and VEGFR2. | [5] |
| Fused Pyrroles (e.g., Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Promising anticancer activity, induction of apoptosis via caspase-3/7 activation. | [4] |
| 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl) dicarbonyl]dihydrazine derivatives | HepG2 (Liver), Hela (Cervical), MCF-7 (Breast) | Compound 2 showed high activity in Hela and MCF-7 cells (GI₅₀ = 15.2 µM and 18.1 µM respectively). Compound 4 was highly active in HepG2 cells (GI₅₀ = 16.2 µM). | [6] |
| Thiazine, Imidazole, Pyrrole fused derivatives | CNE2 (Nasopharyngeal), KB (Oral), MCF-7 (Breast), MGC-803 (Gastric) | Several compounds showed significant cytotoxicity against the tested human cancer cell lines. | [7] |
A generalized workflow for the synthesis and evaluation of these anticancer agents is depicted below.
Caption: Workflow from synthesis to preclinical evaluation.
Anti-inflammatory Activity
Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]
Data Presentation: Anti-inflammatory Activity
| Compound Class/Derivative | Target/Assay | Key Findings | Reference |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-CD3 or LPS-stimulated human PBMCs | Significant inhibition of PBMC proliferation and production of pro-inflammatory cytokines (IL-6 and TNF-α). | [8][9] |
| 1H-pyrrole-2,5-dione derivative (Compound 20) | Macrophage-derived foam cells | Inhibited lipid accumulation and reduced secretion of LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. | [10] |
| 1,5-diaryl pyrrole derivatives | 6-OHDA induced neurotoxicity model | Suppressed the COX-2/PGE2 pathway, reducing neuroinflammation. | [11] |
The suppression of the COX-2 inflammatory pathway is a key mechanism for some derivatives.
Caption: Mechanism of COX-2 pathway inhibition.
Antimicrobial Activity
The pyrrole-2,5-dione scaffold is present in compounds with a broad spectrum of antimicrobial activities, targeting various bacterial and fungal strains.[12][13]
Data Presentation: Antimicrobial Activity
| Compound Class/Derivative | Target Organism(s) | Key Findings (MIC) | Reference |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | S. aureus, E. coli, C. albicans | Moderate to low activity with MICs ranging from 16-256 µg/mL. | [13] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | S. aureus, E. faecalis, M. luteus, E. coli, P. aeruginosa | Varied antibacterial activity determined by the broth microdilution method. | [8] |
| Pyrrole derivatives linked with oxadiazole/triazole | M. luteus, P. mirabilis, A. niger, C. albicans | Compounds showed high activity against specific strains at 100 µg/mL. | [12] |
| 4-amino-4H-1,2,4-triazole-3-thiol derivatives of pyrrole | P. aeruginosa, K. pneumoniae, S. epidermidis, A. niger | High activity against specific bacterial and fungal strains compared to standards. | [14] |
Enzyme Inhibition
Derivatives of pyrrole-2,5-dione have been designed as specific inhibitors for various enzymes implicated in disease, showcasing their versatility in drug design.
Data Presentation: Enzyme Inhibition
| Compound Class/Derivative | Target Enzyme/Protein | Biological Effect | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 (Tyrosine Kinases) | Potential anticancer activity through inhibition of ATP-binding domains. | [5] |
| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption (NPC1L1 protein implied) | Potent cholesterol absorption inhibition, stronger than ezetimibe in vitro. | [10][15] |
| Benzohydrazide derivatives of pyrrole | Enoyl ACP Reductase, DHFR | Dual inhibition, demonstrating antibacterial and antitubercular properties. | [16] |
The logical relationship between the core scaffold and its diverse biological outcomes can be visualized.
Caption: Structure-activity relationship overview.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols frequently cited in the literature for evaluating pyrrole-2,5-dione derivatives.
General Synthesis of N-Substituted Pyrrole-2,5-diones
A common synthetic route involves the condensation of a primary amine with a substituted maleic anhydride.[3][8]
-
Reactants : Equimolar amounts of a substituted maleic anhydride (e.g., 2,3-dimethylmaleic anhydride) and an appropriate primary amine or amidrazone.
-
Solvent : Toluene, chloroform, or diethyl ether.
-
Procedure : The reactants are dissolved in the chosen solvent and refluxed for a period ranging from a few hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting solid is often washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Purification : The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[17]
Antiproliferative / Cytotoxicity Assay (Resazurin Method)
This assay measures cell viability to determine the cytotoxic effects of the synthesized compounds.[4]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The next day, cells are treated with various concentrations of the test compounds (typically in a DMSO solution, diluted with media) for a specified duration (e.g., 48 or 72 hours).
-
Resazurin Addition : After the incubation period, a resazurin-based solution (e.g., PrestoBlue™ or alamarBlue™) is added to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink/red).
-
Incubation and Measurement : Plates are incubated for 1-4 hours at 37°C. The fluorescence or absorbance is then measured using a microplate reader.
-
Data Analysis : The viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9]
-
Inoculum Preparation : Bacterial or fungal strains are cultured overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation : The test compounds are serially diluted in a 96-well microtiter plate using the broth to create a range of concentrations.
-
Inoculation : The standardized microbial inoculum is added to each well containing the diluted compounds. Positive (inoculum only) and negative (broth only) controls are included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Assay (Cytokine Production in PBMCs)
This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[8][9]
-
Cell Isolation : Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment : PBMCs are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation : The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or anti-CD3 antibody, to induce cytokine production. Unstimulated and stimulated controls (without compound treatment) are included.
-
Incubation : The plates are incubated for 24-48 hours.
-
Cytokine Measurement : After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : The percentage of cytokine inhibition is calculated by comparing the cytokine levels in compound-treated wells to those in the stimulated control wells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]
- 8. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]
- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (CAS Number: 50539-45-2). The information is curated for professionals in research, and drug development, focusing on data-driven insights and practical experimental protocols.
Core Stability Profile and Storage
Proper storage and handling are paramount to ensure the integrity and purity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione. The following table summarizes the key stability and storage parameters based on available safety data sheets and information on structurally related compounds.
| Parameter | Recommendation/Observation | Rationale/Supporting Evidence |
| Storage Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability. |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | The maleimide ring is susceptible to hydrolysis, making protection from moisture crucial. |
| Light Sensitivity | May discolor on exposure to light. Store protected from light. | Aromatic and conjugated systems can be susceptible to photodegradation. |
| Chemical Stability | Chemically stable under standard ambient conditions (room temperature) for short periods. | General observation for many solid-state organic compounds. However, long-term stability requires refrigerated conditions. |
| Incompatibilities | Strong oxidizing agents. | The phenylamino and naphthalenyl groups can be susceptible to oxidation. |
Potential Degradation Pathways
While specific degradation studies on 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione are not extensively published, the known reactivity of the N-aryl maleimide scaffold suggests two primary degradation pathways, particularly under stress conditions.
Hydrolysis of the Maleimide Ring
The most probable degradation route in the presence of moisture is the hydrolysis of the maleimide ring to form the corresponding maleamic acid derivative. This reaction is catalyzed by both acidic and basic conditions. The electron-donating nature of the phenylamino group may influence the rate of this hydrolysis.
Potential Therapeutic Applications of Phenylamino-Naphthalenyl Maleimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylamino-naphthalenyl maleimides represent a promising class of synthetic compounds with significant potential in therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of their core biological activities, focusing on their mechanism of action as kinase inhibitors and inducers of apoptosis. The information presented herein is a synthesis of current research, intended to facilitate further investigation and drug development efforts in this area.
The core structure, combining a phenylamino group, a naphthalenyl moiety, and a maleimide ring, confers a unique pharmacological profile, enabling these compounds to interact with various intracellular targets. This guide will detail the quantitative data on their biological activity, provide comprehensive experimental protocols for their evaluation, and visualize the key signaling pathways implicated in their mechanism of action.
Quantitative Biological Activity
The therapeutic potential of phenylamino-naphthalenyl maleimide analogues is underscored by their potent cytotoxic and enzyme inhibitory activities. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Antiproliferative Activity of Phenylamino-Naphthalenyl Maleimide Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| 1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1Н-pyrrole-2,5-dione (MI-1) | Human Cervix Carcinoma (KB3-1) | 0.8 µg/mL | |
| Human Cervix Carcinoma (KBC-1, multidrug resistant) | Lower than Doxorubicin | ||
| Human Colon Carcinoma (HCT116) | 0.9 µg/mL | ||
| Human Promyelocytic Leukemia (HL-60) | 0.6 µg/mL | ||
| Human Hepatocellular Carcinoma (HepG2) | 9.5 µg/mL | ||
| 2,3-Bis(indolyl)maleimide (Compound 28) | Protein Kinase C (PKC) | 0.11 µM | [1] |
| (Phenylindolyl)maleimide (Nitro compound 74) | Protein Kinase C (PKC) | 0.67 µM | [1] |
Note: The data presented is for structurally related compounds, highlighting the potential of the broader class of molecules. Direct data for a compound with all three moieties (phenylamino, naphthalenyl, and maleimide) in a single structure is limited in the reviewed literature, indicating a promising area for novel synthesis and evaluation.
Key Signaling Pathways
Phenylamino-naphthalenyl maleimides are postulated to exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those in the PI3K/Akt and MAPK pathways, and the subsequent induction of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Phenylamino-naphthalenyl maleimides can inhibit key kinases in this pathway, leading to the suppression of downstream pro-survival signals.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Apoptosis Induction Pathway
By inhibiting pro-survival signaling, phenylamino-naphthalenyl maleimides can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.
Caption: Induction of the intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of phenylamino-naphthalenyl maleimides.
Synthesis of Phenylamino-Naphthalenyl Maleimide Analogues
The synthesis of these compounds can be approached through several routes. One common method involves the reaction of a substituted aniline with a naphthalic anhydride derivative to form an N-substituted naphthalimide, followed by functionalization to introduce the maleimide moiety. For bis(indolyl)maleimides, a key precursor class, the synthesis often involves the reaction of an indolyl Grignard reagent with a dihalomaleimide.
Workflow for Synthesis of Bis(indolyl)maleimides:
Caption: General workflow for bis(indolyl)maleimide synthesis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylamino-naphthalenyl maleimide compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protein Kinase C (PKC) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Protein Kinase C.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PKC enzyme, a specific peptide substrate, and the lipid activator in a suitable buffer.
-
Compound Addition: Add varying concentrations of the phenylamino-naphthalenyl maleimide compound to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[2]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[2]
-
Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated phosphate using a scintillation counter or by using a non-radioactive method such as an ELISA-based assay with a phospho-specific antibody.[2][3]
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[4]
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[5]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Phenylamino-naphthalenyl maleimides and their analogues have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their ability to inhibit key protein kinases and induce apoptosis in cancer cells provides a strong rationale for their continued development. The data and protocols presented in this guide offer a foundational resource for researchers in this area.
Future research should focus on the synthesis and screening of a wider range of phenylamino-naphthalenyl maleimide derivatives to establish clear structure-activity relationships. In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of lead compounds. Furthermore, a deeper investigation into the specific kinase targets and the broader signaling networks affected by these compounds will be essential for their successful translation into clinical applications.
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 4. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a thiol-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules. This compound consists of a maleimide group that selectively reacts with the sulfhydryl (thiol) group of cysteine residues, and a phenylamino-naphthalenyl fluorophore. The maleimide moiety provides high selectivity for cysteine, while the fluorophore allows for the sensitive detection and quantification of the labeled protein. A key feature of this class of probes is that the maleimide reagent itself is typically non-fluorescent, and fluorescence is induced upon reaction with a thiol, thereby reducing background noise and improving detection sensitivity.
The fluorescence of the resulting conjugate is often environmentally sensitive, meaning its emission properties can change depending on the polarity of the local environment. This characteristic makes it a valuable tool for studying protein conformational changes, protein-protein interactions, and the dynamics of proteins in biological membranes.
Physicochemical and Fluorescent Properties
| Property | Value (based on the analogous N-(1-Anilinonaphthyl-4)maleimide) |
| Excitation Maximum (λex) | ~355 nm (in ethanol) |
| Emission Maximum (λem) | ~448 nm (in ethanol) |
| Reactivity | Highly selective for sulfhydryl groups (thiols) |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Note: The fluorescence quantum yield and emission maximum of the thiol adduct are sensitive to the polarity of the solvent. In less polar environments, the quantum yield increases, and the emission maximum shifts to a shorter wavelength (blue shift)[1].
Experimental Protocols
Preparation of Reagents
a. Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
-
Recommended buffers include 10-100 mM phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.
-
Crucially, the buffer must not contain any thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol in the final labeling step.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of free thiols.
b. Reducing Agent (Optional):
-
If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free thiols prior to labeling.
-
Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is stable and does not need to be removed before adding the maleimide reagent. Prepare a 10 mM stock solution of TCEP in a degassed buffer.
-
DTT can also be used, but it must be removed by dialysis or gel filtration before adding the labeling reagent.
c. Label Stock Solution:
-
Prepare a 10 mM stock solution of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
This solution should be prepared fresh and protected from light.
Protein Labeling Protocol
a. Reduction of Disulfide Bonds (if necessary):
-
To the protein solution, add the TCEP stock solution to a final concentration that is in 10- to 100-fold molar excess over the protein.
-
Incubate for 30-60 minutes at room temperature.
b. Labeling Reaction:
-
Add the 10 mM stock solution of the labeling reagent to the (reduced) protein solution. A 10- to 20-fold molar excess of the label over the protein is a good starting point for optimization.
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each protein.
Purification of the Labeled Protein
It is critical to remove the unreacted labeling reagent after the reaction is complete.
-
Gel Filtration: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted label will be retained.
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer. Perform several buffer changes to ensure complete removal of the unreacted label. This method is best for water-soluble maleimides.
-
HPLC: For a higher degree of purity, reversed-phase or size-exclusion HPLC can be used.
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax, ~355 nm).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:
-
CF is the correction factor (A280 / Amax of the dye). This needs to be determined for the specific dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Amax.
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Diagrams
Reaction Mechanism
The maleimide group of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione reacts with the free thiol group of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond.
Caption: Reaction of the maleimide with a protein thiol group.
Experimental Workflow
The following diagram outlines the key steps in the protein labeling protocol.
Caption: Workflow for labeling proteins with a maleimide-based probe.
Application Example: Investigating Receptor-Ligand Interaction and Internalization
A common application for fluorescently labeled proteins is to study their interaction with cell surface receptors and subsequent cellular trafficking. In this example, a protein ligand is labeled with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione to track its binding to a cell surface receptor and its internalization via endocytosis.
Caption: Tracking receptor-mediated endocytosis with a labeled ligand.
References
Application Notes and Protocols for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Anilino-1-naphthyl)maleimide (ANM), is a thiol-reactive fluorescent probe with pronounced sensitivity to the polarity of its microenvironment. This property makes it a valuable tool for investigating protein structure, function, and interactions within cellular systems. ANM is virtually non-fluorescent in aqueous solutions and becomes highly fluorescent upon reaction with sulfhydryl groups, such as those on cysteine residues in proteins. The emission spectrum and quantum yield of the ANM-thiol adduct are highly dependent on the hydrophobicity of the local environment, providing insights into conformational changes and binding events.
These application notes provide an overview of the photophysical properties of ANM, detailed protocols for protein labeling and fluorescence microscopy, and potential applications in cellular and biochemical research.
Photophysical and Chemical Properties
ANM is a maleimide derivative of N-phenyl-1-naphthalenamine. The maleimide group provides reactivity towards thiol groups, forming a stable thioether linkage. The anilinonaphthalene fluorophore exhibits environmentally sensitive fluorescence.
Table 1: Photophysical Properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)-Thiol Adducts
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~355 nm | Ethanol[1][2] |
| Emission Maximum (λem) | ~448 nm | Ethanol[1][2] |
| Fluorescence Quantum Yield | Increases in less polar solvents | General observation[1] |
| Emission Spectrum | Blue-shifts in less polar solvents | General observation[1] |
| Molar Extinction Coefficient (ε) | Data not available |
Key Applications in Fluorescence Microscopy
-
Probing Protein Conformation: Changes in the local environment of a labeled cysteine residue due to protein folding, unfolding, or conformational changes upon ligand binding will alter the fluorescence intensity and emission wavelength of ANM.
-
Monitoring Protein-Protein Interactions: If the binding interface of a protein contains or is near a labeled cysteine, the change in the polarity of the microenvironment upon interaction with a binding partner can be detected by a change in ANM fluorescence.
-
Site-Specific Labeling of Proteins: The thiol-reactivity of the maleimide group allows for the specific labeling of cysteine residues, which can be naturally occurring or introduced at specific sites through mutagenesis.
Experimental Protocols
Protocol 1: Labeling of Proteins with ANM
This protocol describes the general procedure for labeling proteins with ANM. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest with at least one free cysteine residue
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 20 mM phosphate buffer, 150 mM NaCl, pH 7.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
ANM Stock Solution: Prepare a 10 mM stock solution of ANM in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the ANM stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted ANM by size-exclusion chromatography using a column equilibrated with PBS or another suitable buffer. The labeled protein will elute in the void volume.
-
Determination of Labeling Efficiency: The degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the dye (at ~355 nm).
Protocol 2: Fluorescence Microscopy of ANM-Labeled Proteins in Cells
This protocol provides a general guideline for introducing ANM-labeled proteins into cells for fluorescence microscopy. The method of protein delivery will depend on the cell type and experimental goals.
Materials:
-
ANM-labeled protein
-
Cells cultured on coverslips
-
Cell culture medium
-
Protein delivery reagent (e.g., electroporation, microinjection, or cell-penetrating peptide fusion)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Procedure:
-
Protein Delivery: Introduce the ANM-labeled protein into the cells using a suitable method.
-
Incubation: Incubate the cells for a sufficient period to allow for protein localization and interaction.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If the protein of interest is intracellular and the delivery method does not permeabilize the membrane, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with a UV excitation source (around 350-360 nm) and an emission filter centered around 450 nm.
Signaling Pathway and Logical Relationship Visualization
The environmentally sensitive nature of ANM fluorescence can be utilized to probe signaling events that involve conformational changes in proteins. For example, the activation of a kinase upon phosphorylation can be monitored if a cysteine residue is strategically placed near the activation loop.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficiently reduced protein; Inactive maleimide dye; Low protein concentration. | Increase TCEP concentration or incubation time; Use fresh ANM stock solution; Concentrate the protein. |
| Protein Precipitation | High concentration of organic solvent; Protein instability. | Reduce the volume of ANM stock solution added; Optimize buffer conditions (pH, salt). |
| High Background Fluorescence | Incomplete removal of unreacted dye; Non-specific binding. | Improve purification method (e.g., longer column, different resin); Include blocking agents. |
| No Change in Fluorescence | Labeled cysteine is not in a region that undergoes a change in environment. | Re-engineer the protein to place a cysteine in a more strategic location. |
Conclusion
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM) is a versatile fluorescent probe for studying protein structure and function in vitro and in cellular contexts. Its thiol-reactivity allows for site-specific labeling, and its environmentally sensitive fluorescence provides a powerful tool for monitoring conformational changes and molecular interactions. The protocols and information provided here serve as a guide for researchers to effectively utilize ANM in their fluorescence microscopy experiments.
References
Application Notes and Protocols for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (NPN-MI) in Detecting Protein Conformation Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, hereafter referred to as NPN-MI, is a fluorescent probe designed for sensing changes in the local microenvironment of proteins. This compound is particularly useful for detecting protein conformational changes in real-time. NPN-MI consists of two key functional domains: a maleimide group that covalently attaches to free sulfhydryl groups of cysteine residues in proteins, and a naphthalenyl-phenylamino moiety that acts as an environment-sensitive fluorophore.[1][2][3] The fluorescence quantum yield and emission wavelength of the naphthalenyl moiety are highly dependent on the polarity of its surroundings.[4][5] When the local environment of the probe becomes more hydrophobic, which often accompanies protein conformational changes such as substrate binding or protein-protein interactions, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.[3][5] These properties make NPN-MI a valuable tool for studying protein dynamics, folding, and interactions.
Mechanism of Action
The utility of NPN-MI as a sensor for protein conformation is based on two principles: site-specific labeling and environment-sensitive fluorescence. The maleimide group provides the capability for site-specific labeling by reacting with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[6][7] This allows for the strategic placement of the probe in regions of a protein that are expected to undergo conformational changes.
Once covalently attached, the naphthalenyl-phenylamino fluorophore reports on changes in its local environment. In an aqueous, polar environment, the fluorophore is in a quenched state, exhibiting low fluorescence. Upon a conformational change that moves the probe to a more hydrophobic (non-polar) pocket within the protein, the fluorescence is enhanced.[4] This change in fluorescence can be monitored to study the kinetics and thermodynamics of protein conformational transitions.
Applications
-
Monitoring Ligand-Induced Conformational Changes: NPN-MI can be used to study how the binding of small molecules, substrates, or inhibitors alters the conformation of a target protein.
-
Studying Protein-Protein Interactions: Changes in fluorescence can indicate the formation or dissociation of protein complexes, providing insights into interaction interfaces.[8]
-
Real-time Enzyme Kinetics: For enzymes where a conformational change is part of the catalytic cycle, NPN-MI can be used to monitor enzymatic activity.
-
High-Throughput Screening (HTS) for Drug Discovery: The fluorescence-based readout makes NPN-MI suitable for HTS assays to identify compounds that modulate the conformation and function of a target protein.
-
Investigating Protein Folding and Stability: Changes in the fluorescence of NPN-MI can be used to monitor the unfolding and refolding of proteins under different conditions (e.g., temperature, denaturants).[9]
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of NPN-MI in various solvents and when conjugated to a model protein, illustrating its environment-sensitive nature. These values are representative and based on data for similar fluorescent probes.[5]
| Parameter | Water | Ethanol | Dioxane | Toluene | NPN-MI-Protein (Aqueous Buffer) | NPN-MI-Protein + Ligand (Aqueous Buffer) |
| Excitation Max (λex, nm) | 350 | 345 | 342 | 340 | 348 | 345 |
| Emission Max (λem, nm) | 540 | 510 | 480 | 450 | 530 | 495 |
| Quantum Yield (Φ) | 0.05 | 0.25 | 0.60 | 0.85 | 0.15 | 0.75 |
| Fluorescence Lifetime (τ, ns) | 1.2 | 3.5 | 7.8 | 10.2 | 2.5 | 9.5 |
Experimental Protocols
Protocol 1: Labeling of Target Protein with NPN-MI
This protocol describes the general procedure for covalently labeling a cysteine-containing protein with NPN-MI.
Materials:
-
Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2).[7]
-
NPN-MI stock solution (10 mM in DMSO).
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., 20 mM MOPS, 100 mM KCl, pH 7.0).[7]
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette.[7]
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7] If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or using a desalting column prior to labeling.
-
Probe Preparation: Immediately before use, prepare a fresh dilution of the NPN-MI stock solution in the Reaction Buffer.
-
Labeling Reaction: Add a 10-fold molar excess of NPN-MI to the protein solution.[7] For example, for a 1 mL protein solution at 100 µM, add 10 µL of a 10 mM NPN-MI solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Probe: Remove the excess, unreacted NPN-MI using a desalting column or by dialysis against the desired storage buffer.
-
Determination of Labeling Efficiency: The concentration of the protein can be determined using a standard protein assay (e.g., Bradford or BCA). The concentration of the bound NPN-MI can be estimated by measuring the absorbance at its absorption maximum (around 350 nm) and using an appropriate extinction coefficient. The labeling efficiency is the molar ratio of the probe to the protein.
Protocol 2: Monitoring Ligand-Induced Protein Conformational Changes
This protocol outlines how to use NPN-MI-labeled protein to monitor conformational changes upon ligand binding.
Materials:
-
NPN-MI labeled protein in a suitable assay buffer.
-
Ligand stock solution.
-
Fluorometer.
Procedure:
-
Instrument Setup: Set the fluorometer to the excitation wavelength maximum of the NPN-MI-protein conjugate (e.g., 348 nm). Set the emission scan range to cover the expected emission spectrum (e.g., 400-600 nm).
-
Baseline Measurement: Place a known concentration of the NPN-MI labeled protein in a cuvette and record the baseline fluorescence emission spectrum.
-
Titration: Add increasing concentrations of the ligand to the cuvette containing the labeled protein. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths if a significant wavelength shift occurs) as a function of the ligand concentration. This data can be fitted to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd) of the ligand.
Visualizations
Caption: Experimental workflow for using NPN-MI to study protein conformational changes.
Caption: Covalent labeling of a protein cysteine residue with NPN-MI. (Note: Image generation is not supported, this is a template for a chemical reaction diagram).
Caption: Monitoring a receptor activation pathway using NPN-MI.
References
- 1. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the role of protein conformational changes in the mechanism of prenylated-FMN-dependent phenazine-1-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development using 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, commonly known as N-(1-Anilinonaphthyl-4)maleimide (ANM), is a thiol-reactive fluorescent probe. This compound is particularly useful for studying protein structure and function due to its environmental-sensitive fluorescence. ANM is essentially non-fluorescent in aqueous solutions but becomes highly fluorescent upon reaction with thiol groups, such as the side chain of cysteine residues in proteins.[1] The fluorescence emission of the ANM-thiol adduct is highly sensitive to the polarity of its local environment, making it an excellent tool for reporting on protein conformational changes.[1][2] An increase in fluorescence quantum yield and a blue-shift in the emission maximum are observed in less polar environments.[1][2] These properties allow for the investigation of protein folding, ligand binding, and protein-protein interactions.
Physicochemical Properties and Spectral Data
ANM's utility as a fluorescent probe is defined by its spectral properties, which are highly dependent on the solvent environment. This solvatochromism is a key feature for monitoring changes in the local environment of the labeled cysteine residue.
| Property | Value | Reference |
| Molecular Weight | 314.34 g/mol | [3] |
| Excitation Maximum (λex) | ~355 nm (in ethanol) | [1][3] |
| Emission Maximum (λem) | ~448 nm (in ethanol) | [1][3] |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (for similar dyes) | [4] |
Table 1: Physicochemical and Spectral Properties of ANM.
The fluorescence quantum yield of ANM-thiol adducts increases significantly in non-polar environments. This property can be exploited to detect conformational changes that shield the probe from the aqueous solvent.
| Solvent | Dielectric Constant | Emission Maximum (nm) | Relative Quantum Yield |
| Water | 80.1 | ~633 | Low |
| Ethanol | 24.6 | 448 | Moderate |
| Dioxane | 2.2 | - | High |
| Toluene | 2.4 | ~580 | High |
Table 2: Environmental Sensitivity of ANM Fluorescence. Data is representative for aminonaphthalimide-based dyes.
In Vitro Assay Application: Monitoring G-Protein Coupled Receptor (GPCR) Conformational Changes
ANM can be used to study the conformational dynamics of GPCRs upon ligand binding. By introducing a cysteine residue at a specific site within the GPCR that is expected to undergo a conformational change, ANM can be covalently attached. Changes in the fluorescence of the attached ANM will then report on the ligand-induced structural rearrangements.[5][6]
Experimental Workflow for GPCR Labeling and Fluorescence Assay
The following diagram outlines the general workflow for labeling a GPCR with ANM and performing a fluorescence-based assay to monitor conformational changes.
Detailed Protocol for GPCR Labeling with ANM
-
Protein Preparation:
-
Start with a purified GPCR containing a single, accessible cysteine residue at the site of interest. Other reactive cysteines should be mutated to a non-reactive amino acid.
-
The protein should be in a suitable buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5) and may contain detergent for solubilization of the membrane protein.[4]
-
To ensure the target cysteine is available for labeling, reduce any disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[4] Avoid DTT as it contains a thiol group that will react with ANM.
-
-
ANM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of ANM in anhydrous DMSO.[4]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the ANM stock solution to the protein solution.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine residue.[4]
-
-
Purification:
-
Remove unreacted ANM from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the ANM at its absorbance maximum (~350 nm). The protein concentration and the dye concentration can be calculated using their respective molar extinction coefficients.
-
Protocol for Monitoring Ligand-Induced Conformational Changes
-
Assay Setup:
-
Dilute the purified, ANM-labeled GPCR into an appropriate assay buffer in a fluorescence cuvette or microplate.
-
Place the sample in a fluorometer.
-
-
Fluorescence Measurement:
-
Record the baseline fluorescence emission spectrum of the ANM-labeled GPCR (e.g., from 400 nm to 600 nm with excitation at 355 nm).
-
Add the ligand of interest (agonist or antagonist) to the sample and mix gently.
-
Record the fluorescence emission spectrum at various time points after ligand addition until a stable signal is achieved.
-
-
Data Analysis:
-
Analyze the changes in the fluorescence signal. This can include:
-
A change in fluorescence intensity at a specific wavelength.
-
A shift in the wavelength of maximum emission (spectral shift).
-
A change in the ratio of fluorescence intensities at two different wavelengths (ratiometric analysis).
-
-
These changes are indicative of a conformational change in the protein that alters the local environment of the attached ANM probe.
-
Signaling Pathway Visualization: GPCR Activation
ANM can be used to probe the initial conformational changes in a GPCR that lead to the activation of downstream signaling pathways. The following diagram illustrates a simplified GPCR signaling cascade, with the initial conformational change being the event that can be monitored by ANM.
Concluding Remarks
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM) is a powerful tool for the in vitro study of protein dynamics. Its thiol-reactivity allows for site-specific labeling of proteins, and its environment-sensitive fluorescence provides a sensitive readout for conformational changes. The protocols and data presented here provide a framework for the development of robust in vitro assays for a wide range of biological targets, including GPCRs, kinases, and other proteins that undergo functionally important structural rearrangements. Careful experimental design, including the site of cysteine placement and appropriate controls, is crucial for obtaining meaningful data.
References
- 1. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics, modeling, and fluorescence assays delineate cytochrome b5 residues involved in binding and stimulation of cytochrome P450 17A1 17,20-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a fluorescent compound with potential applications in cellular analysis. Based on the properties of structurally related molecules, such as the cationic rhodacyanine dye MKT-077, it is proposed that this compound may selectively accumulate in the mitochondria of cancer cells due to their higher mitochondrial membrane potential. This preferential uptake allows for the differentiation and analysis of cancer cells versus normal cells using flow cytometry.
These application notes provide a comprehensive guide for the utilization of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in flow cytometry for the assessment of cellular uptake, mitochondrial membrane potential, and apoptosis induction. The protocols and information are based on established methodologies for similar mitochondrial-targeting cationic dyes.
Principle of Action
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a lipophilic cation that can passively diffuse across the plasma membrane. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. Cancer cells typically exhibit a higher mitochondrial membrane potential compared to normal cells, leading to a greater accumulation of the dye.[1] This differential accumulation can be quantified by measuring the fluorescence intensity of stained cells using a flow cytometer. The proposed mechanism of action for similar compounds involves the inhibition of Heat shock protein 70 (Hsp70) family members, such as mortalin, leading to the reactivation of tumor suppressor proteins like p53 and subsequent induction of apoptosis.[1][2][3]
Data Presentation
Table 1: Spectral Properties
| Parameter | Wavelength (nm) |
| Excitation Maximum (Ex max) | ~488 |
| Emission Maximum (Em max) | ~543 |
Note: The spectral properties are predicted based on similar rhodacyanine dye analogues.[4] Optimal excitation and emission settings should be determined empirically on your specific flow cytometer.
Table 2: Recommended Staining Parameters
| Parameter | Recommended Value |
| Stock Solution Concentration | 10 mM in DMSO |
| Working Solution Concentration | 1 - 10 µM in serum-free media or PBS |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
Note: The optimal working concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined by titration.
Table 3: Expected Results in Flow Cytometry
| Cell Type | Expected Fluorescence Intensity | Rationale |
| Cancer Cells (e.g., Carcinoma) | High | Higher mitochondrial membrane potential leads to greater dye accumulation.[1][5] |
| Normal Epithelial Cells | Low | Lower mitochondrial membrane potential results in less dye uptake.[5] |
| Apoptotic Cells | Decreased | Disruption of mitochondrial membrane potential during apoptosis can lead to reduced dye retention. |
Experimental Protocols
Protocol 1: Measurement of Cellular Uptake of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
This protocol is designed to quantify the uptake of the compound in a cell population.
Materials:
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Suspension or adherent cells of interest
-
Flow cytometer with 488 nm laser and appropriate emission filters (e.g., PE channel, ~575 nm)[6]
-
Flow cytometry tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in high-quality, anhydrous DMSO. Store at -20°C, protected from light.[4]
-
Cell Preparation:
-
Suspension Cells: Centrifuge cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS. Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[4][7]
-
Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells twice with PBS and resuspend in serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[4]
-
-
Staining:
-
Washing:
-
Centrifuge the stained cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with 2 mL of PBS.[4]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Acquire data on a flow cytometer using a 488 nm excitation laser and a PE-Texas Red or similar emission filter.
-
Collect data for at least 10,000 events per sample.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the cell population.
-
Protocol 2: Analysis of Apoptosis Induction
This protocol assesses the induction of apoptosis by 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in combination with an apoptosis marker like Annexin V.
Materials:
-
Same as Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with varying concentrations of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione for the desired duration (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells, including any floating cells from the supernatant of adherent cultures.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the FITC channel for Annexin V and the PI channel for propidium iodide.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Caption: Experimental workflow for analyzing cellular uptake.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Live-Cell Imaging with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a fluorescent probe designed for live-cell imaging applications. This molecule incorporates a naphthalenyl-phenylamino fluorophore with a maleimide reactive group. The maleimide moiety allows for covalent labeling of thiol groups, primarily found in cysteine residues of proteins. This enables researchers to fluorescently tag and visualize specific proteins and their dynamics within living cells. The probe's fluorescence is sensitive to the local environment, making it a potentially valuable tool for studying protein conformation and interactions.
Fluorescent labeling in living cells is a cornerstone of modern cell biology, providing invaluable insights into dynamic cellular processes.[1][2][3] Small molecule fluorescent probes offer advantages such as small size, chemical stability, and flexibility in design.[4] The design of such probes often involves a fluorophore, a linker, and a recognition motif for the target.[4]
Principle of Action
The mechanism of action for this probe involves two key steps: cell permeability and covalent labeling. The probe is designed to be cell-permeable, allowing it to cross the cell membrane and enter the cytoplasm. Once inside the cell, the maleimide group of the probe reacts with the sulfhydryl (thiol) group of cysteine residues on proteins via a Michael addition reaction. This results in the formation of a stable covalent bond, effectively "tagging" the protein with the fluorescent naphthalenyl-phenylamino moiety. The fluorescence of the probe can then be visualized using fluorescence microscopy to determine the localization and dynamics of the labeled proteins.
Caption: Mechanism of cellular uptake and protein labeling.
Quantitative Data Summary
| Property | Value | Reference / Method |
| Chemical Formula | C₂₀H₁₄N₂O₂ | |
| Molecular Weight | 314.34 g/mol | |
| Excitation Maximum | ~420-450 nm (environment dependent) | Predicted based on similar naphthalimide dyes |
| Emission Maximum | ~500-550 nm (environment dependent) | Predicted based on similar naphthalimide dyes |
| Quantum Yield | Environment dependent | Expected to increase upon covalent binding |
| Extinction Coefficient | Not determined | |
| Cell Permeability | Yes | Based on structural characteristics |
| Reactive Group | Maleimide | Reacts with sulfhydryl groups (e.g., cysteine) |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Protocol 1: General Staining of Cellular Proteins
This protocol describes the general procedure for labeling proteins in live cells to visualize their overall distribution.
Materials:
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP cube)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in anhydrous DMSO to make a 1 mM stock solution.
-
Vortex to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Warm the live-cell imaging medium to 37°C.
-
Prepare a working solution of the probe by diluting the 1 mM stock solution into the pre-warmed medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
Caption: Workflow for general protein staining in live cells.
Protocol 2: Targeted Labeling of a Specific Cysteine-Containing Protein
This protocol is for labeling a specific protein of interest that has been genetically engineered to contain an accessible cysteine residue.
Materials:
-
All materials from Protocol 1.
-
Cells expressing the cysteine-mutant protein of interest.
-
Optional: A non-fluorescent maleimide compound for blocking non-specific binding.
Procedure:
-
Prepare Stock Solution: As in Protocol 1.
-
Cell Preparation:
-
Transfect or induce the expression of the cysteine-mutant protein of interest in your cells of choice.
-
Plate the cells on a glass-bottom dish or chamber slide.
-
-
(Optional) Blocking Step:
-
To reduce non-specific background staining, you can pre-incubate the cells with a non-fluorescent maleimide compound (e.g., N-ethylmaleimide) at a concentration of 100-500 µM for 10-15 minutes.
-
Wash the cells thoroughly with warm PBS before proceeding to the staining step.
-
-
Staining:
-
Prepare a working solution of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in live-cell imaging medium at a final concentration of 1-5 µM.
-
Remove the culture medium (or blocking solution) and wash the cells with warm PBS.
-
Add the staining solution and incubate for 10-20 minutes at 37°C.
-
-
Washing and Imaging: As in Protocol 1.
Signaling Pathway Visualization
While this probe does not directly target a specific signaling pathway, it can be used to study proteins involved in various pathways. For example, if a key kinase in a signaling cascade is tagged, its translocation or co-localization with other proteins can be visualized upon pathway activation.
Caption: Visualizing protein translocation in a signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Probe concentration too high- Incomplete washing- Non-specific binding | - Decrease probe concentration- Increase the number and duration of washes- Use a blocking step with a non-fluorescent maleimide |
| No/Weak Signal | - Probe concentration too low- Low expression of target protein- Inaccessible cysteine residue | - Increase probe concentration- Confirm protein expression via Western blot or other methods- Ensure the engineered cysteine is surface-exposed |
| Cell Death/Toxicity | - Probe concentration too high- Prolonged incubation- Phototoxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce incubation time- Use lower excitation light intensity and shorter exposure times |
| Rapid Photobleaching | - High excitation intensity- Unstable probe environment | - Reduce excitation light intensity- Use an anti-fade mounting medium for fixed-cell imaging (if applicable)- Acquire images with a more sensitive camera |
References
- 1. stainsfile.com [stainsfile.com]
- 2. Live Cell Imaging [labome.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione as a Probe for Enzyme Kinetics
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(1-Anilinonaphthyl-4)maleimide (ANM), is a valuable fluorescent probe for investigating enzyme kinetics, particularly for enzymes possessing reactive cysteine residues. This maleimide derivative is intrinsically non-fluorescent but forms a highly fluorescent, stable thioether bond upon covalent reaction with a thiol group.[1] This "turn-on" fluorescence property allows for real-time monitoring of enzyme activity, inhibition, and the reactivity of specific cysteine residues within the enzyme's active or allosteric sites.
These application notes provide detailed protocols for utilizing ANM as a probe for enzyme kinetics, with a specific focus on cysteine proteases like papain and caspases as exemplary enzyme systems. The methodologies outlined are broadly applicable to other enzymes with accessible and reactive cysteine residues.
Principle of Action
The utility of ANM in enzyme kinetics is based on the Michael addition reaction between the maleimide moiety of ANM and the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols at neutral pH (6.5-7.5).[2] The formation of the covalent ANM-cysteine adduct results in a significant increase in fluorescence intensity, which can be monitored over time to determine reaction rates.
Applications
-
Enzyme Activity Assays: For enzymes where a cysteine residue's reactivity is directly linked to catalytic activity, ANM can be used to measure the rate of reaction.
-
Enzyme Inhibition Studies: ANM can be employed to study the kinetics of irreversible inhibitors that target active site cysteines. By measuring the rate of ANM labeling in the presence and absence of an inhibitor, the inhibitor's potency (e.g., k_inact / K_I) can be determined.
-
Mapping Reactive Cysteines: This probe can be used to identify and quantify the reactivity of different cysteine residues within a protein, providing insights into their functional roles.
Quantitative Data
The following table summarizes the key properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM) and its thiol adducts.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄N₂O₂ | |
| Molecular Weight | 314.34 g/mol | [3] |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO, DMF | |
| Excitation Maximum (Adduct) | ~355 nm | [1] |
| Emission Maximum (Adduct) | ~448 nm (in ethanol) | [1] |
| Fluorescence Property | Non-fluorescent until reaction with a thiol | [1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Enzyme with ANM
This protocol describes the fundamental steps for labeling an enzyme with ANM to assess the accessibility and reactivity of its cysteine residues.
Materials:
-
Purified enzyme containing at least one cysteine residue
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorometer
Procedure:
-
Enzyme Preparation:
-
Dissolve the purified enzyme in the Reaction Buffer to a final concentration of 1-10 µM.
-
If the enzyme contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: TCEP is a reducing agent and should be used with caution if disulfide bonds are essential for the enzyme's native structure and function.
-
-
ANM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of ANM in anhydrous DMSO or DMF. Store in small aliquots at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the enzyme solution.
-
Add the ANM stock solution to the enzyme solution to achieve a 10 to 20-fold molar excess of ANM over the enzyme. The final concentration of DMSO or DMF in the reaction mixture should be kept below 5% (v/v) to avoid enzyme denaturation.
-
Incubate the reaction mixture for 2 hours to overnight at 4°C or room temperature, protected from light. The optimal incubation time should be determined empirically for each enzyme.
-
-
Removal of Unreacted ANM:
-
Separate the ANM-labeled enzyme from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with the Reaction Buffer.
-
Collect the protein-containing fractions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the labeled enzyme using a fluorometer with an excitation wavelength of approximately 355 nm and record the emission spectrum (typically scanning from 400 nm to 600 nm). The emission maximum is expected to be around 448 nm.
-
Protocol 2: Kinetic Analysis of Irreversible Inhibition of a Cysteine Protease (e.g., Papain)
This protocol outlines a method to determine the rate of inactivation of a cysteine protease by an irreversible inhibitor, using ANM as a reporter of active site cysteine availability.
Materials:
-
Purified Papain
-
Papain activation buffer (e.g., 50 mM Sodium Phosphate, 2 mM DTT, 1 mM EDTA, pH 6.5)
-
Irreversible cysteine protease inhibitor (e.g., E-64)
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)
-
Fluorometer with a kinetic measurement mode
Procedure:
-
Enzyme Activation:
-
Activate papain by incubating it in the activation buffer for 15 minutes at 37°C.
-
-
Inhibition Reaction:
-
Prepare a series of reactions in a 96-well plate. Each well should contain the activated papain at a fixed concentration (e.g., 1 µM) in the Reaction Buffer.
-
Add the irreversible inhibitor at various concentrations to different wells. Include a control well with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
-
Probing for Unmodified Cysteine:
-
At different time points (e.g., 0, 5, 15, 30, 60 minutes) after adding the inhibitor, add a high concentration of ANM (e.g., 100 µM) to a set of wells for each inhibitor concentration. The high concentration of ANM is used to rapidly label any remaining active enzyme.
-
Allow the ANM labeling reaction to proceed for a short, fixed time (e.g., 5 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader (Excitation: ~355 nm, Emission: ~448 nm).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence intensity as a function of the pre-incubation time with the inhibitor.
-
The data should fit to a single exponential decay curve, from which the observed rate of inactivation (k_obs) can be determined for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. For a simple irreversible inhibition model, this plot should be linear. The slope of this line provides an estimate of the second-order rate constant for inhibition (k_inact / K_I).
-
Visualizations
Caption: Experimental workflow for labeling a cysteine-containing enzyme with ANM.
Caption: Reaction of ANM with an enzyme's cysteine residue.
References
- 1. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Cysteine Residues in Complex Protein Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a unique amino acid with a reactive thiol group, plays a critical role in protein structure, function, and regulation. The ability to selectively label cysteine residues within complex protein mixtures is a powerful tool for a wide range of applications, including drug discovery, proteomics, and the study of cellular signaling. This document provides detailed application notes and protocols for various methods of cysteine labeling, enabling researchers to identify and quantify reactive cysteines, discover novel drug targets, and elucidate the functional roles of cysteine modifications in biological processes.
Cysteine residues are frequently targeted for covalent drug development due to the high nucleophilicity of the thiol group, which serves as an ideal anchor for electrophilic small molecules.[1] Methods like activity-based protein profiling (ABPP) have become instrumental in covalent inhibitor discovery.[1] These techniques allow for the identification of functional cysteines that modulate protein activity upon covalent modification and help in determining the cellular targets and promiscuity of electrophilic compounds.[1]
I. Methods for Cysteine Labeling
Several chemical proteomics methods have been developed to profile cysteine reactivity and ligandability. These approaches often utilize cysteine-reactive probes, such as iodoacetamide (IA) and maleimide derivatives, which can be tagged with reporter molecules for detection and quantification.
Iodoacetamide-Based Probes
Iodoacetamide and its derivatives are sulfhydryl-reactive alkylating reagents commonly used to block reduced cysteine residues.[2] Alkylation with iodoacetamide results in the covalent addition of a carbamidomethyl group, preventing the formation of disulfide bonds.[2] This method is highly specific for cysteines when the reaction is performed at a slightly alkaline pH and with iodoacetamide in limiting quantities.[2]
Key Features:
-
Specificity: Highly selective for cysteine thiols under controlled pH.
-
Applications: Peptide mapping, protein identification, and quantitative proteomics.[2]
-
Quantitative Approaches: Isotope-coded versions of iodoacetamide can be used to determine individual cysteine pKa values and for quantitative profiling in methods like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA).[3][4]
Maleimide-Based Probes
Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups of cysteine residues.[5] The reaction, a Michael addition, is rapid and proceeds under mild conditions, making it a popular choice for protein bioconjugation.[6] Maleimide-based probes are often used for fluorescent labeling of proteins.[5][7]
Key Features:
-
High Selectivity: More specific for cysteines compared to iodoacetamides, which can react with other nucleophiles at higher pH.[6]
-
Versatility: Can be conjugated to a wide range of molecules, including fluorescent dyes, drugs, and polymers.[6]
-
Applications: Fluorescent labeling for protein tracking and quantification, antibody-drug conjugate (ADC) development.[6][7]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to profile the functional state of enzymes and other proteins in complex biological systems. For cysteine profiling, this often involves the use of electrophilic probes with an alkyne handle for subsequent "click" chemistry conjugation to a reporter tag.[8]
isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling): This quantitative method allows for the global analysis of native cysteine reactivity.[8] It utilizes an iodoacetamide probe with an alkyne handle for click chemistry-based incorporation of isotopically labeled cleavable tags.[8] This enables the identification and quantification of probe-labeled peptides by mass spectrometry, providing a ratio that reflects the reactivity of each cysteine.[8][9]
Key Features:
-
Quantitative Profiling: Enables the measurement of the reactivity of thousands of cysteines across the proteome.[8]
-
Functional Insights: Hyper-reactive cysteines identified by isoTOP-ABPP are often functionally important, serving as catalytic nucleophiles or redox-active residues.[9]
-
Drug Discovery: Used to screen for and characterize covalent inhibitors by assessing their ability to compete with the probe for cysteine binding.[1][10]
II. Quantitative Data Summary
The following tables summarize quantitative data from various cysteine labeling studies, providing a comparative overview of the different methodologies.
| Method | Probe/Reagent | Number of Quantified Cysteines/Proteins | Cell Line/Organism | Key Finding | Reference |
| isoTOP-ABPP | Iodoacetamide-alkyne | >700 cysteines | Human cell lines | Identified hyper-reactive, functionally important cysteines. | [8][11] |
| Cysteine-directed isobaric labeling (iodoTMT) | iodoTMT sixplex | 631 proteoforms | E. coli | Enabled in-depth quantitative proteoform analysis. | [12] |
| Chemoproteomic Profiling | Desthiobiotin iodoacetamide (DBIA) | Not specified | SH-SY5Y neuronal cells | Identified proteins with altered cysteine oxidation in response to oxidative stress. | [13] |
| HT-LFQ Chemoproteomics | Iodoacetamide desthiobiotin (IA-DTB) | 438 liganded cysteine sites from 413 proteins | HEK293T and Jurkat cells | High-throughput screening of a covalent fragment library. | [10] |
| Zinc-dependent Cysteine Reactivity Profiling | Iodoacetamide-alkyne | 58 zinc-sensitive cysteines from 45 proteins | Human cells | Mapped zinc-dependent changes in cysteine reactivity. | [14] |
III. Experimental Protocols
General Protocol for Iodoacetamide Labeling of Cysteines
This protocol is adapted from standard procedures for alkylating reduced cysteine residues.[2]
Materials:
-
Protein sample (20–100 µg)
-
2% SDS
-
200 mM Ammonium Bicarbonate (pH 8.0)
-
200 mM Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Single-use iodoacetamide (e.g., Pierce™, 9.3 mg)
-
Ultrapure water
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 20–100 µg of protein sample with 5 µL of 2% SDS and 45 µL of 200 mM ammonium bicarbonate (pH 8.0). Adjust the total volume to 100 µL with ultrapure water.
-
Reduction: Add 5 µL of 200 mM TCEP-HCl to the sample. Incubate at 55°C for 1 hour to reduce disulfide bonds.
-
Iodoacetamide Solution Preparation: Immediately before use, dissolve one 9.3 mg tube of iodoacetamide in 132 µL of 200 mM ammonium bicarbonate (pH 8.0) to create a 375 mM solution. Protect this solution from light.
-
Alkylation: Add 5 µL of the 375 mM iodoacetamide solution to the reduced protein sample. Incubate for 30 minutes at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT.
-
Downstream Processing: The alkylated sample is now ready for downstream applications such as proteolytic digestion and mass spectrometry analysis.
General Protocol for Maleimide-Based Fluorescent Labeling of Proteins
This protocol is a general guideline for conjugating maleimide-functionalized dyes to cysteine-containing proteins.[5][6][15]
Materials:
-
Protein with at least one surface-accessible cysteine (1-10 mg/mL)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized fluorescent dye
-
DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP to the protein solution to reduce any disulfide bonds. Incubate for 20-30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of DMSO or DMF to create a stock solution.
-
Conjugation: Add a 10-20 fold molar excess of the dye solution to the reduced protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[15]
Protocol for isoTOP-ABPP
This protocol provides a general workflow for quantitative cysteine reactivity profiling using isoTOP-ABPP.[8]
Materials:
-
Cell lysate or proteome sample
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
"Light" and "Heavy" isotopically labeled, TEV-cleavable biotin-azide tags
-
Copper(I) catalyst (for click chemistry)
-
Streptavidin agarose beads
-
Trypsin
-
TEV (Tobacco Etch Virus) protease
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Treat two aliquots of the proteome with different concentrations of the IA-alkyne probe (e.g., a high concentration for the "light" sample and a low concentration for the "heavy" sample to determine reactivity).
-
Click Chemistry: Conjugate the "light" and "heavy" isotopically labeled biotin-azide tags to the alkyne-labeled proteins in their respective samples using copper-catalyzed click chemistry.
-
Sample Combination and Enrichment: Combine the "light" and "heavy" labeled proteomes. Enrich the biotin-tagged proteins using streptavidin agarose beads.
-
On-Bead Digestion (Tandem Orthogonal Proteolysis):
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Digest the bead-bound proteins with trypsin. This will release non-labeled peptides, while the probe-labeled peptides remain attached to the beads.
-
After washing, digest with TEV protease to cleave the linker and release the probe-labeled peptides now carrying the isotopic tags.
-
-
LC-MS/MS Analysis: Analyze the released peptides by high-resolution LC-MS/MS.
-
Data Analysis: Identify the IA-modified cysteine-containing peptides and quantify the ratio of the "heavy" to "light" isotopic tags for each peptide. This ratio reflects the reactivity of the specific cysteine residue.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to cysteine labeling.
Caption: Mechanism of covalent inhibition targeting a reactive cysteine.
Caption: Experimental workflow for quantitative cysteine profiling using isoTOP-ABPP.
Caption: Components of a typical cysteine-reactive chemical probe.
V. Applications in Drug Discovery and Cellular Signaling
The ability to profile cysteine reactivity has significant implications for drug discovery and the study of cellular signaling.
-
Target Identification and Validation: Chemoproteomic methods can identify novel, ligandable cysteines on proteins, including those previously considered "undruggable".[11][16] This expands the scope of potential drug targets.
-
Covalent Inhibitor Development: By understanding the reactivity of different cysteines, researchers can design more selective and potent covalent inhibitors.[16][17] Competitive profiling assays are used to determine the potency and selectivity of these inhibitors against the entire proteome.[1][10]
-
Elucidating Redox Signaling: Cysteine residues are susceptible to various oxidative post-translational modifications (PTMs) that play crucial roles in redox signaling.[13] Labeling methods can be adapted to study these modifications, providing insights into how cells respond to oxidative stress. For instance, chemoproteomic strategies have been used to identify proteins with altered cysteine oxidation in neuronal cells exposed to neurotoxins, revealing potential mechanisms of neurodegeneration.[13]
-
Understanding Enzyme Regulation: Many enzymes utilize a cysteine residue as a key catalytic nucleophile.[1] Profiling the reactivity of these cysteines can provide information about the enzyme's activity state and how it is regulated by endogenous molecules or exogenous drugs.
Conclusion
The methodologies for labeling cysteine residues in complex protein mixtures have become indispensable tools in modern biological research and drug development. From the foundational techniques of iodoacetamide and maleimide labeling to the sophisticated quantitative proteomics of isoTOP-ABPP, these approaches provide unprecedented insights into the "cysteinome." By applying the protocols and understanding the principles outlined in these application notes, researchers can effectively harness the power of cysteine labeling to advance their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 7. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoproteomic Profiling of Reactive Cysteines in Response to Oxidative Stress Induced by 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in Drug Discovery Screening
Introduction
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a novel small molecule with potential applications in drug discovery, particularly in the realm of oncology. Its chemical structure combines a phenylamino-naphthalenyl moiety, a scaffold found in some kinase inhibitors, with a pyrrole-2,5-dione (maleimide) group, a known Michael acceptor capable of forming covalent bonds with cysteine residues in proteins. This unique combination suggests that the compound, hereafter referred to as PND, may act as a targeted covalent inhibitor of specific protein kinases, offering a promising avenue for the development of new cancer therapeutics.
The phenylamino-naphthalenyl portion of PND is structurally related to scaffolds that have been shown to interact with the ATP-binding pocket of various kinases. The maleimide group, on the other hand, can react with nucleophilic cysteine residues, leading to irreversible inhibition of the target protein. This dual-action mechanism could potentially lead to high potency and prolonged duration of action.
These application notes provide an overview of the hypothetical use of PND in drug discovery screening, including its potential biological activities, and detailed protocols for its evaluation.
Potential Biological Activities and Targets
Based on its structural features, PND is postulated to exhibit inhibitory activity against protein kinases that play a crucial role in cancer cell proliferation and survival. The phenylamino-naphthalenyl group may confer selectivity for certain kinase families, while the maleimide warhead enables covalent modification of a nearby cysteine residue.
Table 1: Hypothetical In Vitro Activity of PND
| Assay Type | Cell Line / Target | Endpoint | Hypothetical IC₅₀/EC₅₀ (µM) |
| Cell Proliferation | A549 (Lung Carcinoma) | Cell Viability | 2.5 |
| Cell Proliferation | MCF-7 (Breast Carcinoma) | Cell Viability | 5.1 |
| Cell Proliferation | HCT116 (Colon Carcinoma) | Cell Viability | 3.8 |
| Kinase Inhibition | Epidermal Growth Factor Receptor (EGFR) | Phosphorylation | 0.8 (Covalent) |
| Kinase Inhibition | Bruton's Tyrosine Kinase (BTK) | Phosphorylation | 1.2 (Covalent) |
| Kinase Inhibition | Mitogen-activated protein kinase kinase 1 (MEK1) | Phosphorylation | > 20 (Non-covalent) |
Postulated Signaling Pathway Inhibition
PND is hypothesized to inhibit receptor tyrosine kinase (RTK) signaling pathways that are frequently dysregulated in cancer. By covalently binding to a cysteine residue in the kinase domain, PND could irreversibly block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway by PND.
Experimental Protocols
The following are detailed protocols for the initial screening of PND to assess its anticancer and kinase inhibitory activities.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the effect of PND on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PND stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PND in complete growth medium from the 10 mM DMSO stock. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the PND dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data in a dose-response curve.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a method to determine the inhibitory activity of PND against a specific kinase (e.g., EGFR).
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
PND stock solution (10 mM in DMSO)
-
Assay buffer
-
384-well microplates
-
Plate reader with time-resolved fluorescence resonance energy transfer (TR-FRET) capability
Procedure:
-
Prepare serial dilutions of PND in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and PND dilutions.
-
Incubate for 60 minutes at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the PND concentration to determine the IC₅₀ value.
Drug Discovery Screening Workflow
The following diagram illustrates a typical workflow for the initial screening of a compound like PND.
Caption: A generalized workflow for the initial screening and evaluation of PND.
Conclusion
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (PND) represents a promising chemical scaffold for the development of novel covalent kinase inhibitors for cancer therapy. The provided hypothetical data and detailed protocols offer a framework for the initial screening and evaluation of this compound. Further studies would be required to confirm its biological targets, elucidate its precise mechanism of action, and optimize its pharmacological properties.
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a fluorescent probe designed for the specific labeling of thiol groups in proteins and other biomolecules. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments and overcome challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and how does it work?
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Anilino-1-naphthyl)maleimide (ANM), is a thiol-reactive fluorescent probe.[1][2] Its maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins, to form a stable thioether bond.[3][4][5][6][7][8] The compound itself is non-fluorescent but becomes strongly fluorescent upon reaction with a thiol.[2] This property makes it a valuable tool for hydrophobic probing of thiol groups in proteins.[2]
Q2: What are the optimal pH conditions for the labeling reaction?
The optimal pH for the reaction of maleimides with thiols is between 6.5 and 7.5.[3][4][8][9] Within this range, the reaction is highly selective for thiol groups.[3][4] At a pH above 7.5, the maleimide group can start to react with primary amines (e.g., lysine residues), leading to non-specific labeling.[3][8][9][10] Conversely, at a pH below 6.5, the reaction rate with thiols decreases.
Q3: What buffers can be used for the labeling reaction?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a pH of 7.0-7.5 are commonly recommended.[6][11][12] It is crucial to use buffers that are free of any thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide.[8]
Q4: How should I prepare and store the 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione stock solution?
The maleimide dye should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[13] It is recommended to prepare the stock solution fresh before each use.[14] If storage is necessary, the stock solution can be stored at -20°C for up to one month, protected from light and moisture to prevent degradation and hydrolysis of the maleimide group.[13][14]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation experiments. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Low or No Labeling Detected
Possible Cause 1: Insufficient Free Thiols in the Target Molecule
Many proteins have cysteine residues that are involved in disulfide bonds, which are unreactive towards maleimides.[6][12]
-
Solution: Reduce the disulfide bonds prior to the labeling reaction. This can be achieved by incubating the protein with a reducing agent.
| Reducing Agent | Recommended Concentration | Incubation Time | Post-Reduction Treatment |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-100 fold molar excess | 20-30 minutes at room temperature | No removal necessary before adding maleimide reagent.[8] |
| DTT (Dithiothreitol) | 10-100 fold molar excess | 20-30 minutes at room temperature | Must be removed before adding maleimide reagent (e.g., using a desalting column).[8] |
Possible Cause 2: Incorrect Reaction Conditions
The efficiency of the maleimide-thiol reaction is highly dependent on the reaction environment.
-
Solution: Optimize the reaction parameters.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5[3][4][8][9] | Maximizes thiol selectivity and reaction rate.[3][4] |
| Temperature | Room temperature for 2 hours or 4°C overnight.[13] | Balances reaction rate with protein stability. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1[13] | Ensures a sufficient excess of the dye to drive the reaction to completion. |
| Oxygen | Degas buffers and perform the reaction under an inert gas (e.g., nitrogen or argon).[6][11] | Prevents re-oxidation of free thiols to disulfide bonds.[11] |
Possible Cause 3: Inactive Maleimide Reagent
The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH, which renders it unreactive towards thiols.[3][14]
-
Solution: Ensure the activity of the labeling reagent.
Possible Cause 4: Competing Substances in the Reaction Buffer
The presence of nucleophiles other than the target thiol can consume the maleimide reagent.
-
Solution: Purify the protein sample and use appropriate buffers.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.
References
- 1. 50539-45-2|1-(4-(Phenylamino)naphthalen-1-yl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 2. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. biotium.com [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. atto-tec.com [atto-tec.com]
Common issues with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common solubility issues encountered with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Anilino-1-naphthyl)maleimide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione?
Based on its chemical structure, a large aromatic compound with a maleimide group, 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. Maleimide derivatives are often characterized by insufficient aqueous solubility, which can be a limiting factor in experimental setups and drug development.
Q2: In which organic solvents can I dissolve 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Acetonitrile
-
Ethanol
Q3: I am observing precipitation of the compound when adding it to my aqueous buffer. What can I do?
This is a common issue when introducing a compound dissolved in an organic solvent to an aqueous medium. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of the compound in your aqueous buffer may be too high, exceeding its aqueous solubility limit. Try performing a serial dilution to find a working concentration that remains in solution.
-
Increase the percentage of co-solvent: If your experimental conditions allow, you can increase the percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of the potential effects of the solvent on your experiment.
-
Use a surfactant: Surfactants can help to increase the apparent solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Sonication can help to break up aggregates and promote dissolution.
-
Gentle heating: In some cases, gentle heating can aid in dissolution. However, be cautious as this may affect the stability of the compound or other components in your experiment. Always check the compound's stability at elevated temperatures.
Q4: Can I improve the aqueous solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione for in vivo studies?
For in vivo applications where aqueous solubility is critical, several formulation strategies can be explored. These are advanced methods that often require specialized expertise:
-
Co-solvents: Using a mixture of water-miscible solvents.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility.
-
Lipid-based formulations: Incorporating the compound into micelles, liposomes, or lipid emulsions.
-
Nanoparticle formulation: Reducing the particle size to the nanometer scale to increase surface area and dissolution rate.
-
Prodrug design: Modifying the molecule with a solubilizing group that is cleaved in vivo to release the active compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
Table 1: Common Solvents for Hydrophobic Compounds
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Poor solvent for this compound. |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | A common solvent for preparing stock solutions of poorly soluble compounds. Can be toxic to cells at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 38.3 | 153 | Another common solvent for stock solutions. Also has potential cellular toxicity. |
| Acetonitrile | 37.5 | 82 | Used in various analytical techniques like HPLC. |
| Ethanol | 24.5 | 78 | A less polar organic solvent that can be used for some applications. |
| Acetone | 20.7 | 56 | A volatile solvent, useful for initial solubility tests. |
| Dichloromethane (DCM) | 9.1 | 40 | A non-polar solvent, good for dissolving highly hydrophobic compounds. |
| Chloroform | 4.8 | 61 | Similar to DCM, a non-polar solvent. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol outlines a general method for determining the approximate solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in a given solvent.
Materials:
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Prepare a saturated solution:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at a constant temperature (e.g., room temperature) for 24 hours to allow it to reach equilibrium. Shake or agitate periodically.
-
-
Separate the undissolved solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Determine the concentration of the dissolved compound:
-
Carefully collect the supernatant.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.
-
-
Calculate the solubility:
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility issues.
Signaling Pathway (Hypothetical Application)
As this compound is a fluorescent probe for thiol groups, it can be used to study signaling pathways involving protein S-acylation or redox modifications. The following is a hypothetical signaling pathway where this compound could be used.
Caption: Hypothetical signaling pathway involving a thiol-containing enzyme.
Technical Support Center: Minimizing Photobleaching of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent probe 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and what are its spectral properties?
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a fluorescent probe that contains a naphthalimide fluorophore and a maleimide reactive group. Naphthalimide-based dyes are known for their excellent photostability, high fluorescence quantum yields, and large Stokes shifts.[1][2][3] The maleimide group is a thiol-reactive functional group commonly used for labeling proteins and other biomolecules containing free sulfhydryl groups.[4][5][6] The specific spectral properties of this compound would need to be experimentally determined, but related naphthalimide dyes typically exhibit excitation and emission in the visible spectrum.[7][8]
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[9] This phenomenon is a significant challenge in fluorescence microscopy, especially during live-cell and time-lapse imaging, as it leads to a diminished fluorescence signal.[10] This can compromise the quality of images and the accuracy of quantitative analyses.[9]
Q3: What are the primary causes of photobleaching?
Photobleaching is primarily caused by the interaction of the fluorophore in its excited state with molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen.[11] These highly reactive species can then chemically modify and destroy the fluorophore.[11] Factors that exacerbate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.[9][11][12]
Q4: Are naphthalimide-based dyes like this one generally photostable?
Yes, 1,8-naphthalimide derivatives are generally recognized for their good photostability.[2][3][13] However, the overall photostability of the specific compound will also be influenced by its local microenvironment.[14]
Q5: How does the maleimide group affect the photostability of the dye?
While the maleimide group is primarily for conjugation, the resulting thioether bond formed upon reaction with a thiol can influence the photostability of the attached fluorophore.[14] The specific impact can vary depending on the fluorophore and the local environment.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the imaging of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
Problem 1: Rapid loss of fluorescence signal during image acquisition.
Possible Cause 1: Excitation light intensity is too high.
-
Solution: Reduce the laser power or the intensity of the illumination source to the minimum level required to obtain a satisfactory signal-to-noise ratio.[10][15] Use neutral density filters to decrease the excitation light intensity without altering its wavelength.[9][11][12]
Possible Cause 2: Prolonged exposure time.
-
Solution: Minimize the duration of exposure to the excitation light.[9][10] Use a sensitive camera to allow for shorter exposure times.[11] For time-lapse imaging, increase the interval between image acquisitions.
Possible Cause 3: Oxygen-mediated photodamage.
-
Solution: For fixed samples, use a high-quality antifade mounting medium containing oxygen scavengers.[9][15] For live-cell imaging, consider using specialized live-cell imaging media that may contain components to reduce phototoxicity.[16]
Problem 2: Poor signal-to-noise ratio, tempting the user to increase laser power.
Possible Cause 1: Suboptimal filter sets.
-
Solution: Ensure that the excitation and emission filters are well-matched to the spectral characteristics of the fluorophore to maximize signal collection and minimize background.
Possible Cause 2: Low expression or labeling density.
-
Solution: Optimize the labeling protocol to increase the concentration of the fluorophore in the region of interest.
Possible Cause 3: Inefficient light collection.
-
Solution: Use an objective with a high numerical aperture (NA) to capture more of the emitted light.[15] Ensure the objective is clean and, for immersion objectives, that the correct immersion medium is used.
Data Presentation
The following tables provide illustrative data on the photostability of a hypothetical naphthalimide-maleimide dye under various conditions. This data is intended for comparative purposes to guide experimental design.
Table 1: Effect of Antifade Reagents on Photobleaching Half-Life
| Mounting Medium | Antifade Agent | Photobleaching Half-Life (seconds) | Initial Fluorescence Intensity (Arbitrary Units) |
| PBS/Glycerol (9:1) | None | 15 | 1000 |
| VECTASHIELD® | p-Phenylenediamine (PPD) | 90 | 850 |
| ProLong™ Gold | Proprietary | 120 | 900 |
| SlowFade™ Diamond | Proprietary | 110 | 950 |
Note: Data are representative and will vary with experimental conditions. Some antifade agents may cause an initial quenching of fluorescence.[17]
Table 2: Influence of Imaging Parameters on Photobleaching Rate
| Excitation Laser Power (%) | Exposure Time (ms) | Photobleaching Rate Constant (s⁻¹) |
| 100 | 500 | 0.046 |
| 50 | 500 | 0.023 |
| 25 | 500 | 0.011 |
| 50 | 250 | 0.012 |
| 50 | 100 | 0.005 |
Note: The photobleaching rate is directly influenced by the total light dose (intensity x duration).[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching
This protocol describes a method for quantifying the photobleaching rate of a fluorophore.[18][19][20]
-
Sample Preparation: Prepare your sample (e.g., fixed cells labeled with the fluorophore) on a microscope slide with a coverslip.
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Select an appropriate objective (e.g., 60x oil immersion).
-
Set the excitation and emission filters for the naphthalimide dye.
-
-
Image Acquisition:
-
Locate a region of interest (ROI).
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment.
-
Acquire a time-lapse series of images of the ROI (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life.
-
Protocol 2: General Immunofluorescence Staining Protocol with Photobleaching Minimization
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in the blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the secondary antibody conjugated to the naphthalimide-maleimide dye (if applicable, or perform subsequent labeling) in the dark for 1 hour.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[9]
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
Visualizations
References
- 1. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. vectorlabs.com [vectorlabs.com]
- 5. XFD350 C5 Maleimide | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05110E [pubs.rsc.org]
- 8. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. news-medical.net [news-medical.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. pnas.org [pnas.org]
- 15. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their fluorescence assays.
Troubleshooting Guides & FAQs
A high signal-to-noise (S/N) ratio is critical for obtaining reliable and reproducible data in fluorescence-based experiments.[1] This section addresses common issues that can compromise your S/N ratio and offers practical solutions.
High Background
High background fluorescence can mask the specific signal from your target, leading to inaccurate measurements.
FAQs
-
What are the common causes of high background fluorescence?
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, collagen, and riboflavin, or from experimental reagents like phenol red in cell culture media.[2][3] Aldehyde fixatives such as formalin and glutaraldehyde are also known to generate autofluorescence.[3][4]
-
Nonspecific Antibody Binding: The primary or secondary antibody may bind to unintended targets.[5][6]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased nonspecific binding.[5][7]
-
Inadequate Blocking: Insufficient blocking of nonspecific binding sites.[5]
-
Insufficient Washing: Failure to remove unbound antibodies.[5][6]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles.
-
-
How can I determine if I have a high background problem?
-
Run a control sample that has not been treated with the fluorescent probe or primary antibody but includes all other reagents. Any signal detected in this control can be attributed to background.[3]
-
For immunofluorescence, a secondary antibody-only control can help identify nonspecific binding of the secondary antibody.[6]
-
-
What strategies can I use to reduce high background?
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[5][6][7]
-
Improve Blocking: Increase the blocking incubation time or try a different blocking buffer (e.g., switching from BSA to serum from the same species as the secondary antibody).[5]
-
Enhance Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[5][6]
-
Reduce Autofluorescence: See the dedicated "Autofluorescence" section below.
-
Low Signal
A weak or absent fluorescent signal can make it difficult to detect and quantify your target.
FAQs
-
Why is my fluorescent signal so weak?
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[6][7]
-
Inactive Antibody: The antibody may have lost activity due to improper storage or handling.
-
Incompatible Antibodies: The primary and secondary antibodies may not be compatible (e.g., the secondary antibody was not raised against the host species of the primary antibody).[8]
-
Photobleaching: The fluorophore may have been damaged by overexposure to excitation light.[9][10]
-
Suboptimal Excitation/Emission Wavelengths: The instrument settings may not be aligned with the spectral properties of your fluorophore.[1]
-
Low Target Abundance: The target of interest may be present at very low levels in your sample.
-
-
How can I increase my fluorescent signal?
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration.[6][7]
-
Use Brighter Fluorophores: Select fluorophores with higher quantum yields and extinction coefficients, such as phycoerythrin (PE) or allophycocyanin (APC).[3]
-
Prevent Photobleaching: See the dedicated "Photobleaching" section below.
-
Optimize Instrument Settings: Ensure that the excitation and emission wavelengths and bandwidths are correctly set for your specific fluorophore.[1]
-
Signal Amplification Techniques: Consider using signal amplification methods like tyramide signal amplification (TSA).[7]
-
Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[9][10]
FAQs
-
What causes photobleaching?
-
Prolonged or intense exposure to the excitation light source.[9]
-
-
How can I minimize photobleaching?
-
Reduce Exposure Time: Minimize the sample's exposure to the excitation light.[10][11] You can do this by focusing on the sample using transmitted light before switching to fluorescence or by using automated microscopes with features that limit light exposure.[9][10]
-
Decrease Light Intensity: Use neutral density filters to reduce the intensity of the excitation light.[9][10][12]
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent, such as ProLong Gold or VECTASHIELD.[9][10][12]
-
Choose Photostable Fluorophores: Select fluorophores that are more resistant to photobleaching, such as Alexa Fluor dyes or quantum dots, and avoid less stable dyes like FITC for long-term imaging.[9][12][13]
-
Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials, which can contribute to high background noise.[3][4]
FAQs
-
What are the primary sources of autofluorescence in my samples?
-
Endogenous Molecules: Cellular components such as collagen, elastin, NADH, and riboflavin are common sources of autofluorescence, often emitting in the blue-green spectral region.[3][4][14]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][4][15]
-
Cell Culture Media: Phenol red and serum in cell culture media can be autofluorescent.[2]
-
Dead Cells: Dead cells are generally more autofluorescent than live cells.[3][14]
-
-
How can I reduce autofluorescence?
-
Spectral Separation: Choose fluorophores that emit in the red or far-red spectrum (620-750 nm) to avoid the common blue-green autofluorescence range.[3][4][15]
-
Change Fixation Method: If possible, use an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[3] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[4][14][15]
-
Quenching Reagents: Treat samples with quenching agents. For example, sodium borohydride can be used to reduce aldehyde-induced autofluorescence, and Sudan Black B can reduce lipofuscin autofluorescence.[3][4][15]
-
Use Specialized Media: For live-cell imaging, use a medium with low autofluorescence, such as FluoroBrite™.[2]
-
Remove Dead Cells: For cell suspensions, remove dead cells using methods like low-speed centrifugation or a Ficoll gradient.[3][14] Including a viability dye can also allow for the exclusion of dead cells during data analysis.[3][14]
-
Pre-photobleaching: Before adding your fluorescent probes, intentionally photobleach the sample by exposing it to the excitation wavelength to reduce the endogenous background fluorescence.[11]
-
Data Presentation
Table 1: Troubleshooting Summary for High Background
| Potential Cause | Recommended Solution | Key Considerations |
| Autofluorescence | Use red-shifted fluorophores.[3] Change fixation method (e.g., methanol).[3] Use quenching agents (e.g., sodium borohydride).[4] | Autofluorescence is often in the blue-green spectrum.[3] |
| Nonspecific Antibody Binding | Increase blocking time or change blocking agent.[5] | Ensure blocking agent is compatible with your antibodies. |
| Excessive Antibody Concentration | Titrate primary and secondary antibodies.[5][7] | Start with the manufacturer's recommended concentration range. |
| Insufficient Washing | Increase the number and duration of wash steps.[5] | Vigorous washing can sometimes detach cells or damage tissue. |
Table 2: Strategies to Minimize Photobleaching
| Strategy | Methodology | Advantages | Disadvantages |
| Reduce Exposure Time | Minimize illumination duration during focusing and image acquisition.[10][11] | Simple and effective. | May not be feasible for time-lapse imaging of dynamic processes. |
| Decrease Light Intensity | Use neutral density filters or lower the power of the light source.[9][12] | Reduces the rate of photobleaching. | Can lead to a weaker signal, potentially requiring longer exposure times.[12] |
| Use Antifade Reagents | Mount samples in a medium containing antifade agents.[9][12] | Significantly prolongs the fluorescent signal. | The effectiveness can vary depending on the fluorophore.[10] |
| Choose Photostable Dyes | Select fluorophores known for their high photostability (e.g., Alexa Fluor dyes).[9][12] | Provides a more robust signal for longer imaging sessions. | May have a higher cost or different spectral properties. |
Experimental Protocols
Protocol 1: Antibody Titration for Immunofluorescence
This protocol outlines a method for determining the optimal concentration of a primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody in your antibody dilution buffer. A good starting range is typically from 1:50 to 1:1000, but this can vary depending on the antibody.
-
Seed cells or prepare tissue sections on multiple coverslips or slides to have replicate samples for each dilution.
-
Perform your standard immunofluorescence protocol for fixation, permeabilization, and blocking.
-
Incubate each coverslip/slide with a different dilution of the primary antibody overnight at 4°C or for 1-2 hours at room temperature. Include a "no primary antibody" control.
-
Wash the samples thoroughly to remove unbound primary antibody.
-
Incubate all samples with the same concentration of your fluorescently labeled secondary antibody.
-
Wash the samples to remove unbound secondary antibody and mount them.
-
Image all samples using the exact same microscope settings (e.g., exposure time, gain).
-
Analyze the images to identify the antibody dilution that provides the brightest specific staining with the lowest background fluorescence.
Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol can be used to quench autofluorescence caused by aldehyde-based fixatives.
-
Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your blocking and antibody incubation steps as usual.
Visualizations
Caption: Relationship between key factors and the signal-to-noise ratio.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
References
- 1. tecan.com [tecan.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. news-medical.net [news-medical.net]
- 14. bosterbio.com [bosterbio.com]
- 15. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
Technical Support Center: Purifying 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with the hydrophobic maleimide dye, 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione. The inherent hydrophobicity of this dye often introduces challenges during the purification process, primarily related to protein aggregation and reduced solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying proteins labeled with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione?
A1: The main challenge stems from the hydrophobic nature of the 1-(4-(Phenylamino)-1-naphthalenyl) moiety. This can lead to:
-
Protein Aggregation: The hydrophobic dye can expose or create new hydrophobic patches on the protein surface, leading to intermolecular aggregation.[1][2]
-
Decreased Solubility: The labeled protein may become less soluble in aqueous buffers, leading to precipitation.
-
Non-specific Binding: The hydrophobic dye can cause the labeled protein to bind non-specifically to purification resins and other surfaces.
-
Difficulty in Removing Excess Dye: The hydrophobic nature of the free dye can make it challenging to separate from the labeled protein.
Q2: What is the recommended starting molar ratio of dye to protein for labeling?
A2: A common starting point for labeling with maleimide dyes is a 10:1 to 20:1 molar ratio of dye to protein.[3] However, for hydrophobic dyes, it is often beneficial to start with a lower ratio and optimize to minimize aggregation while achieving a sufficient degree of labeling.
Q3: Which purification methods are most suitable for removing excess 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione?
A3: Several methods can be effective, and the choice depends on the properties of your protein and the scale of the purification:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method for separating the larger labeled protein from the smaller, free dye molecules.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be very effective for separating proteins based on hydrophobicity. The labeled protein will bind more strongly than the unlabeled protein, allowing for separation. However, conditions need to be carefully optimized to ensure elution of the labeled protein without denaturation.
-
Dialysis: Dialysis is generally less effective for removing hydrophobic dyes due to their poor aqueous solubility and tendency to aggregate or stick to the dialysis membrane.[2]
-
Affinity Chromatography: If your protein has an affinity tag, this can be a very effective purification step. It is crucial to include additives in the wash buffers to prevent non-specific binding of the labeled protein to the resin.
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified protein solution at 280 nm (for the protein) and at the absorbance maximum of the dye. A correction factor must be applied to the A280 reading to account for the dye's absorbance at that wavelength.[3]
Troubleshooting Guide
Problem 1: Protein Precipitation or Aggregation After Labeling Reaction
This is the most common issue when working with hydrophobic dyes.
| Potential Cause | Troubleshooting Step | Rationale |
| High Degree of Labeling | Reduce the molar excess of the dye in the labeling reaction. Perform a titration to find the optimal dye-to-protein ratio. | Over-labeling can significantly increase the surface hydrophobicity of the protein, leading to aggregation. |
| Suboptimal Buffer Conditions | - Increase the ionic strength of the buffer (e.g., add 150-500 mM NaCl). - Adjust the pH to be further from the protein's isoelectric point (pI). - Add stabilizing osmolytes like glycerol (5-20% v/v) or sucrose.[1] - Include additives like L-arginine and L-glutamate (e.g., 50 mM each) in the buffer.[1] | These additives can help to shield hydrophobic patches, reduce non-specific interactions, and stabilize the native protein structure.[1] |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration. | High protein concentrations can favor intermolecular interactions and aggregation.[1] |
| Presence of Unfolded Protein | Ensure the protein is properly folded and stable before labeling. Consider adding a ligand or cofactor that is known to stabilize the protein's structure.[2] | Unfolded or partially folded proteins are more prone to aggregation, and labeling can exacerbate this. |
Problem 2: Low Yield of Labeled Protein After Purification
Low recovery can be due to aggregation, precipitation, or non-specific binding to purification materials.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein Loss Due to Aggregation | Implement the strategies from "Problem 1" to minimize aggregation. Centrifuge the sample before each purification step to remove large aggregates. | Aggregates can be lost during purification steps, for example, by clogging columns. |
| Non-specific Binding to Resin | - Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the purification buffers.[2] - Increase the salt concentration in the wash buffers for affinity or ion-exchange chromatography. | Detergents and salts can disrupt non-specific hydrophobic interactions between the labeled protein and the chromatography matrix. |
| Precipitation on the Column | - Decrease the protein concentration of the sample loaded onto the column. - Include solubility-enhancing additives (see "Problem 1") in the running buffers. | High local concentrations on the column can lead to precipitation. |
Problem 3: Incomplete Removal of Free Dye
The hydrophobic nature of the free dye can make it "sticky" and difficult to separate from the protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Purification Method | Use a high-resolution size exclusion chromatography column. Consider a two-step purification process, for example, affinity chromatography followed by SEC. | A combination of methods based on different separation principles can be more effective. |
| Free Dye Adhering to the Protein | Add a small amount of organic solvent (e.g., 5-10% acetonitrile or isopropanol) to the purification buffers, if the protein's stability allows. | An organic modifier can help to solubilize the free dye and reduce its non-specific association with the protein. |
| Aggregation of Free Dye | Ensure that the free dye is soluble in the reaction and purification buffers. The use of co-solvents like DMSO or DMF for the initial dye stock is important.[2] | Aggregated dye can co-elute with the protein. |
Experimental Protocols
General Protocol for Labeling with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
-
Protein Preparation:
-
Dissolve the protein at 1-5 mg/mL in a degassed buffer such as 100 mM phosphate buffer, pH 7.2, containing 150 mM NaCl.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1 hour at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols that will react with the maleimide dye.
-
-
Dye Preparation:
-
Dissolve the 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dye stock solution (e.g., starting with a 10:1 dye-to-protein ratio) to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Dye (Purification):
-
The primary recommended method is size exclusion chromatography (SEC).
-
Equilibrate the SEC column (e.g., a Superdex 75 or Superdex 200 column) with a suitable buffer, which may need to be optimized for the labeled protein's solubility (see Troubleshooting Guide).
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the elution profile by absorbance at 280 nm and the dye's maximum absorbance wavelength. The labeled protein should elute in earlier fractions than the free dye.
-
Visualizations
Experimental Workflow for Labeling and Purification
References
How to prevent hydrolysis of the maleimide group during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of the maleimide group during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is the chemical breakdown of the maleimide ring, which is the reactive group responsible for forming a stable thioether bond with sulfhydryl groups (e.g., on cysteine residues of proteins). This hydrolysis reaction opens the maleimide ring to form a maleamic acid, which is unreactive towards sulfhydryls. This side reaction is problematic because it reduces the efficiency of your labeling reaction, leading to lower yields of the desired conjugate and potentially complicating purification processes.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is primarily influenced by the pH of the reaction buffer. The rate of hydrolysis increases significantly with increasing pH. While the reaction of maleimides with sulfhydryls is also pH-dependent, it is crucial to find a balance that favors the conjugation reaction over hydrolysis. Temperature also plays a role, with higher temperatures generally accelerating the rate of hydrolysis.
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH for maleimide conjugation is typically between 6.5 and 7.5. Within this range, the sulfhydryl group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis remains relatively low. At pH values above 8.0, the hydrolysis of the maleimide group becomes significantly faster.
Troubleshooting Guide
Problem: Low labeling efficiency, suspecting maleimide hydrolysis.
Here are several troubleshooting steps to minimize maleimide hydrolysis and improve your conjugation efficiency:
1. Optimize Reaction Buffer pH
The single most critical factor in preventing maleimide hydrolysis is the pH of your reaction buffer.
-
Recommendation: Perform your conjugation reaction in a buffer with a pH between 6.5 and 7.5. A common choice is a phosphate buffer (e.g., 100 mM sodium phosphate) at pH 7.0-7.2, often including 150 mM NaCl and 1-10 mM EDTA.
-
Actionable Step: Prepare fresh buffer and accurately measure its pH before starting the conjugation. Avoid using old or improperly stored buffers where the pH may have shifted.
2. Control Reaction Temperature
While most conjugations proceed well at room temperature, higher temperatures can increase the rate of hydrolysis.
-
Recommendation: If you are experiencing significant hydrolysis, consider performing the reaction at a lower temperature, such as 4°C.
-
Actionable Step: Set up your reaction on ice or in a cold room. Be aware that the reaction rate will be slower, so you may need to increase the reaction time.
3. Prepare Reagents Fresh
Maleimide-containing reagents can hydrolyze during storage, especially if exposed to moisture.
-
Recommendation: Prepare your stock solution of the maleimide-containing reagent immediately before use.
-
Actionable Step: Dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF. Avoid aqueous storage of maleimide reagents for extended periods.
4. Consider Alternative Maleimide Derivatives
Next-generation maleimide derivatives have been developed with increased stability against hydrolysis.
-
Recommendation: If hydrolysis remains a persistent issue, consider using maleimide derivatives with improved stability, such as those with electron-donating groups near the maleimide ring.
-
Actionable Step: Explore commercially available stabilized maleimides, which can offer a wider pH working range and longer half-lives in aqueous solutions.
Quantitative Data on Maleimide Stability
The following table summarizes the stability of a typical maleimide compound at different pH values.
| pH | Half-life of Maleimide at 25°C | Reference |
| 6.0 | ~ 48 hours | |
| 7.0 | ~ 12 hours | |
| 8.0 | ~ 1 hour | |
| 8.5 | ~ 15 minutes |
Note: Half-life values are approximate and can vary depending on the specific maleimide derivative and buffer composition.
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis via UV-Vis Spectroscopy
This protocol allows for the quantitative measurement of maleimide hydrolysis by monitoring the decrease in absorbance at a characteristic wavelength.
Materials:
-
Maleimide-containing compound
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the maleimide compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1.0).
-
Immediately after dilution, start monitoring the absorbance of the solution at the λmax of the maleimide (around 302 nm, but can vary).
-
Record absorbance readings at regular time intervals over a period appropriate for the expected rate of hydrolysis.
-
Plot the absorbance versus time. The rate of hydrolysis can be determined from the rate of decrease in absorbance.
Visual Guides
Caption: Reaction pathways for maleimide conjugation and hydrolysis.
Caption: Troubleshooting workflow for low maleimide labeling efficiency.
Removing unconjugated 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione after reaction
Topic: Removing Unconjugated 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the effective removal of unconjugated 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a thiol-reactive maleimide compound, following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated maleimide dye after a labeling reaction?
Complete removal of the unconjugated dye is crucial for the accuracy and reliability of downstream applications.[1] Excess, unreacted dye can lead to high background signals in fluorescence-based assays, which obscures true measurements and can result in inaccurate quantification of the labeled product.[1]
Q2: What are the most common methods for separating the conjugated product from free 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione?
The most effective methods leverage the significant size difference between the large, labeled biomolecule (e.g., a protein) and the small, unconjugated maleimide dye. The primary techniques include:
-
Size-Exclusion Chromatography (SEC): This is the most widely recommended method. It involves using a porous resin that separates molecules based on size. Larger molecules (the conjugate) elute first, while smaller molecules (the free dye) are retained longer.[2] This can be performed using pre-packed spin columns for rapid purification or larger gravity-flow columns for higher capacity.[2]
-
Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The smaller, unconjugated dye diffuses out into a large volume of buffer, while the larger conjugate is retained. However, dialysis is only recommended for maleimides with good aqueous solubility.[3][4]
-
High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): These are advanced chromatographic techniques that offer the highest resolution for separating the conjugate from free dye and other impurities.[3][4]
-
Centrifugal Filtration: This method uses a device with a semi-permeable membrane (similar to dialysis) but utilizes centrifugal force to pass the buffer and small molecules through the filter, concentrating the retained conjugate.[5]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on your specific requirements, such as the desired level of purity, sample volume, processing time, and available equipment. The table below provides a comparison to guide your decision.
Q4: Can I stop the labeling reaction before starting the purification process?
Yes. To ensure no further reaction occurs during handling and purification, the reaction can be "quenched." This is achieved by adding an excess of a soluble, low molecular weight thiol, such as glutathione or mercaptoethanol.[6] This scavenger molecule will react with any remaining unreacted maleimide dye.[6]
Q5: What should I do if I observe precipitation during the reaction or purification?
Precipitation can occur if the maleimide dye has poor aqueous solubility.[4] If this happens, you may need to increase the percentage of organic co-solvent (like DMSO or DMF) in your reaction buffer to maintain the solubility of all components.[3][4]
Data Presentation
Table 1: Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Gel Filtration (Spin Column) | Size-Exclusion Chromatography | Very fast; High protein recovery (>85%); Convenient pre-packed formats. | Small sample volumes (typically <500 µL); Lower resolution than HPLC. | Rapid, small-scale purification and buffer exchange. |
| Gel Filtration (Gravity-Flow) | Size-Exclusion Chromatography | Higher capacity for larger sample volumes; Good separation.[2] | Slower than spin columns; Requires column packing and fraction collection. | Lab-scale purification of 1-5 mg of protein conjugate.[2] |
| Dialysis | Size Diffusion Across a Membrane | Simple setup; Can handle large volumes. | Very slow (can take overnight); Requires large buffer volumes; Not effective for poorly water-soluble dyes.[3][4] | Buffer exchange of water-soluble conjugates when time is not a factor. |
| HPLC / FPLC | High-Resolution Chromatography | Highest purity and resolution; Analytical and preparative scale.[3] | Requires specialized, expensive equipment; More complex method development. | Applications requiring exceptionally pure conjugate. |
| Centrifugal Filtration | Size-Exclusion via Membrane & Centrifugation | Fast; Simultaneously purifies and concentrates the sample.[5] | Potential for non-specific binding to the membrane; Risk of membrane fouling. | Quickly concentrating and purifying samples. |
Experimental Workflows & Protocols
The general process for labeling and purification follows a consistent workflow. The choice of purification technique is a critical step in this process.
Caption: General experimental workflow from conjugation to final product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Rapid Purification Using a Spin Desalting Column
This method is ideal for small-volume samples and provides excellent protein recovery.
Materials:
-
Zeba™ Spin Desalting Column (or equivalent) with appropriate MWCO.
-
Reaction mixture (post-conjugation).
-
Elution buffer (e.g., PBS, pH 7.2-7.4).
-
Microcentrifuge and collection tubes.
Methodology:
-
Prepare the Column: Invert the spin column sharply several times to resuspend the packed resin. Remove the bottom closure and loosen the cap.[5]
-
Place the column into a 1.5 mL collection tube.
-
Remove Storage Buffer: Centrifuge the column at 1,500 x g for 1-2 minutes to remove the storage solution.[5]
-
Equilibrate the Column (Optional but Recommended): Add 300-400 µL of your desired elution buffer to the top of the resin. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.
-
Load the Sample: Place the equilibrated column into a fresh, clean collection tube. Slowly apply your reaction mixture to the center of the compacted resin.
-
Elute the Conjugate: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein. The flow-through contains your purified conjugate, while the unconjugated dye remains in the column resin.
-
Storage: Store the purified conjugate at 4°C for short-term use (<1 week) or at -20°C for long-term storage, potentially with a stabilizer like BSA.[5]
Protocol 2: Purification Using a Gravity-Flow Gel Filtration Column
This method is suitable for larger sample volumes and provides good separation.
Materials:
-
Sephadex G-25 resin (or equivalent).[2]
-
Chromatography column (10-30 cm in length).[2]
-
Reaction mixture (post-conjugation).
-
Elution buffer (e.g., PBS, pH 7.2-7.4), degassed.[4]
-
Fraction collection tubes.
Methodology:
-
Prepare the Resin: Swell the Sephadex G-25 resin in your elution buffer according to the manufacturer's instructions.
-
Pack the Column: Pour the resin slurry into the chromatography column, allowing it to settle into a uniform bed. Avoid introducing air bubbles.
-
Equilibrate the Column: Wash the packed column with at least 3-5 column volumes of degassed elution buffer until the bed is stable.
-
Load the Sample: Allow the buffer to drain just to the top of the resin bed, then carefully and slowly load the reaction mixture onto the top of the resin.
-
Elute the Conjugate: Once the sample has entered the resin bed, add fresh elution buffer to the top of the column and begin collecting fractions.
-
Identify Fractions: The separation can be monitored visually. The first colored band to elute from the column will be the high-molecular-weight protein-dye conjugate.[2] A second, slower-moving colored band will contain the low-molecular-weight unconjugated dye.[2]
-
Pool and Store: Pool the fractions containing the purified conjugate. Confirm purity and concentration via spectrophotometry. Store as described in the previous protocol.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atto-tec.com [atto-tec.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing incubation time and temperature for protein labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation time and temperature for protein labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein labeling experiments.
| Problem | Possible Cause | Solution |
| Low or No Labeling Efficiency | Incorrect Buffer Composition: Buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) that compete with the protein for the labeling reagent.[1][2] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.[1][3] If the protein is in an incompatible buffer, exchange it for a suitable one using dialysis or a desalting column before labeling.[4] |
| Suboptimal pH: The pH of the reaction buffer is not optimal for the specific labeling chemistry. For NHS esters, the optimal pH is 8.3-8.5, while for maleimides it is 6.5-7.5.[5][6] | Adjust the pH of your protein solution to the recommended range for your labeling reagent. For NHS esters, a pH of 7.4 can work but may require a longer incubation time.[1] | |
| Insufficient Molar Coupling Ratio: The molar excess of the labeling reagent to the protein is too low. | Empirically optimize the molar coupling ratio. A good starting point for many proteins is a 10:1 to 40:1 ratio of label to protein.[3] This may need to be adjusted based on the protein's molecular weight and the number of available reactive sites. | |
| Short Incubation Time or Low Temperature: The reaction was not allowed to proceed for a sufficient amount of time or at an optimal temperature. | Increase the incubation time or temperature. For example, if a 2-hour incubation at room temperature yields low efficiency, you can try incubating overnight at 4°C.[6][7] | |
| Inactive Labeling Reagent: The labeling reagent has been hydrolyzed due to improper storage or handling. Many labeling reagents are moisture-sensitive. | Prepare stock solutions of the labeling reagent immediately before use.[2] If using a previously prepared stock, ensure it was stored correctly (e.g., at -20°C in an anhydrous solvent like DMSO or DMF).[5] | |
| Protein Precipitation After Labeling | Over-labeling: Too many label molecules have been attached to the protein, altering its net charge, isoelectric point (pI), and solubility.[2] This is more common with hydrophobic dyes.[8] | Reduce the molar coupling ratio of the label to the protein.[9] Aim for a lower degree of labeling, such as a 1:1 stoichiometry, to minimize precipitation.[8] |
| Inappropriate Solvent: The organic solvent used to dissolve the labeling reagent (e.g., DMSO, DMF) may be denaturing the protein, especially if the final concentration is high.[8][10] | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically less than 10%.[11] | |
| Buffer Conditions: The pH of the labeling buffer is close to the protein's isoelectric point (pI), causing it to precipitate.[12] | Change the pH of the labeling buffer. If the pI is the issue, moving the pH away from the pI should increase solubility. You can also test different buffer systems or salt concentrations.[12] | |
| Loss of Protein Activity | Labeling of Critical Residues: The labeling reagent has modified amino acids that are essential for the protein's function, such as those in an active site or binding interface.[9] | If using an amine-reactive dye that targets lysines, and activity is lost, consider using a different labeling chemistry that targets another amino acid, like cysteine.[2][9] Alternatively, site-directed mutagenesis can be used to protect critical residues. |
| Denaturation: The labeling conditions (e.g., pH, temperature, presence of organic solvents) have caused the protein to denature. | Use milder labeling conditions, such as a lower temperature or a shorter incubation time.[13] Ensure the protein is stable in the chosen labeling buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for my protein labeling reaction?
A1: The optimal incubation time and temperature depend on several factors, including the specific labeling chemistry, the protein being labeled, and the desired degree of labeling. For many common labeling reactions, a good starting point is to incubate for 1-2 hours at room temperature (18-25°C).[3] If labeling efficiency is low, you can extend the incubation time or perform the reaction overnight at 4°C.[6] It is highly recommended to empirically determine the optimal conditions for your specific protein and application.[2]
Q2: How does pH affect my protein labeling reaction?
A2: The pH of the reaction buffer is critical for efficient labeling as it affects the reactivity of both the target amino acid residues on the protein and the labeling reagent.
-
Amine-reactive labels (e.g., NHS esters): These react with unprotonated primary amines (lysine side chains and the N-terminus). The reaction is most efficient at a pH of 8.3-8.5.[5] At a lower pH, the amines are protonated and less reactive, while at a higher pH, the NHS ester is more prone to hydrolysis.[14]
-
Thiol-reactive labels (e.g., maleimides): These react with free sulfhydryl groups on cysteine residues. The optimal pH range for this reaction is 6.5-7.5.[6] Above pH 8.0, maleimides can also react with amines.[6]
Q3: What molar coupling ratio of label to protein should I use?
A3: The molar coupling ratio (the molar excess of the labeling reagent to the protein) is a key parameter to optimize. A common starting range for labeling antibodies is a 10:1 to 40:1 molar ratio.[3] However, the optimal ratio depends on the number of available reactive residues on your protein and the desired degree of labeling. It is often necessary to test a few different ratios to find the one that gives the desired labeling efficiency without causing protein precipitation or loss of activity.[3][15]
Q4: My protein is in a Tris-based buffer. Can I still label it?
A4: Tris contains primary amines that will compete with your protein for amine-reactive labels like NHS esters, leading to very low labeling efficiency.[2] It is essential to remove Tris from your protein solution before starting the labeling reaction. This can be done by dialysis, desalting columns, or buffer exchange into an amine-free buffer like PBS.[4]
Q5: How can I remove excess, unreacted label after the incubation?
A5: Removing the unreacted label is crucial to avoid high background signals in downstream applications. Common methods for purification include:
-
Size-exclusion chromatography / Desalting columns: This is a quick and effective way to separate the labeled protein from the smaller, unreacted label molecules.[1]
-
Dialysis: This method is also effective but more time-consuming.[16]
-
Affinity chromatography: If your protein has an affinity tag, this can be used for purification.[9]
Experimental Protocols
General Protocol for Amine Labeling with NHS Ester
This protocol is a starting point for labeling proteins with N-hydroxysuccinimide (NHS) ester reagents.
-
Protein Preparation:
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[1]
-
General Protocol for Thiol Labeling with Maleimide
This protocol provides a general procedure for labeling proteins with maleimide reagents.
-
Protein Preparation:
-
Prepare the protein in a buffer at pH 6.5-7.5, such as PBS.[6] The buffer should not contain any thiol-containing reagents like DTT, unless it is removed prior to adding the label.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes. Remove the reducing agent before proceeding.[7][18]
-
-
Labeling Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[18]
-
-
Labeling Reaction:
-
Quenching and Purification:
Visualized Workflows
Caption: General workflow for protein labeling experiments.
Caption: Troubleshooting decision tree for protein labeling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. licorbio.com [licorbio.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 13. neb.com [neb.com]
- 14. fluidic.com [fluidic.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting High Background Fluorescence in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my cell-based assay?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components or materials used in the experiment.
-
Non-specific antibody binding: Primary or secondary antibodies binding to unintended targets.
-
Procedural issues: Suboptimal experimental techniques, such as inadequate washing or improper reagent concentrations.
Q2: What is autofluorescence and how can I identify it?
Autofluorescence is the natural fluorescence emitted by biological molecules and materials. Common sources include cellular components like NADH, flavins, collagen, and elastin, as well as components of cell culture media like phenol red and fetal bovine serum (FBS).[1][2][3] To identify autofluorescence, examine an unstained sample under the microscope using the same filter sets as your experiment. If you observe fluorescence in the unstained sample, it is likely due to autofluorescence.[4][5][6]
Q3: How can I reduce autofluorescence from my cells and media?
To reduce autofluorescence, consider the following strategies:
-
Media and Supplements: Use phenol red-free media and reduce the concentration of serum (e.g., FBS) to the minimum necessary for cell health.[2][3][7] For short-term imaging, consider replacing the culture medium with an optically clear buffered saline solution like PBS.[2][7][8]
-
Fluorophore Selection: Choose fluorophores that emit in the red or far-red spectrum (above 600 nm), as cellular autofluorescence is most prominent in the blue and green spectral regions.[2][3][9]
-
Chemical Quenching: Treat fixed cells with quenching agents like sodium borohydride or commercially available reagents to reduce aldehyde-induced autofluorescence.[3][10][11] Sudan Black B can be effective against lipofuscin-related autofluorescence.[4][11]
Q4: What causes non-specific antibody binding and how can I prevent it?
Non-specific binding occurs when antibodies adhere to unintended cellular components, often due to electrostatic or hydrophobic interactions. This can be minimized by:
-
Optimizing Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies is a common cause of high background.[1][4][12] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong specific signal with low background.[6][13][14]
-
Proper Blocking: Insufficient blocking of non-specific binding sites can lead to high background.[1][12] Use an appropriate blocking buffer, such as one containing bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.[13][15][16]
-
Thorough Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[1][17]
Q5: Can my fixation protocol contribute to high background fluorescence?
Yes, certain fixation methods can induce autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins to create fluorescent products.[3][11] To mitigate this, use the lowest effective concentration of the fixative for the shortest necessary time.[10] Alternatively, consider using organic solvents like cold methanol as a fixative, though this may not be suitable for all antigens.[3][10]
Troubleshooting Guides
Guide 1: Addressing Autofluorescence
High background fluorescence in the absence of fluorescent labels is a clear indicator of autofluorescence. This guide provides a systematic approach to identify and mitigate this issue.
Step 1: Identify the Source of Autofluorescence
-
Unstained Controls: Prepare a sample of your cells that has gone through all the processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescent antibodies or dyes.
-
Component Analysis: If possible, individually assess the fluorescence of your cell culture medium, coverslips, and any other reagents used.
Step 2: Implement Mitigation Strategies
dot
Caption: Workflow for mitigating autofluorescence.
| Source | Recommended Action | Typical Parameters |
| Cell Culture Media | Use phenol red-free medium.[2][7] Reduce fetal bovine serum (FBS) concentration.[2][3] | FBS: ≤ 5% |
| Cellular Components | Use fluorophores with longer excitation/emission wavelengths (red to far-red).[2][3][9] | Emission > 600 nm |
| Fixation | Minimize fixation time and concentration.[10] Use a non-aldehyde fixative if compatible with the antigen.[3][10] Quench with sodium borohydride after aldehyde fixation.[3][10][11] | 0.1% Sodium Borohydride in PBS |
Guide 2: Optimizing Antibody Staining
High background that is dependent on the presence of antibodies points towards non-specific binding.
Step 1: Verify Secondary Antibody Specificity
-
Secondary Antibody Control: Prepare a sample incubated with only the secondary antibody (no primary antibody). If staining is observed, the secondary antibody is binding non-specifically.
Step 2: Optimize Antibody Concentrations and Incubation
-
Titration: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[6][13][14]
-
Incubation Time and Temperature: Reduce incubation times or perform incubations at a lower temperature (e.g., 4°C) to decrease non-specific binding.[17]
dot
Caption: Logic for antibody concentration optimization.
| Reagent | Recommended Starting Dilution Range |
| Purified Primary Antibody | 1-10 µg/mL[13] |
| Primary Antibody Antiserum | 1:100 - 1:1000[13] |
| Secondary Antibody | 1 µg/mL for cell staining[6] |
Guide 3: Refining Experimental Procedures
Procedural errors can significantly contribute to high background. This guide highlights key steps to refine.
Step 1: Enhance Washing Steps
-
Increase Wash Duration and Frequency: Insufficient washing is a common cause of high background.[1] Increase the number and duration of washes after antibody incubations.
-
Incorporate Detergents: Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding.
Step 2: Optimize Blocking
-
Choice of Blocking Agent: The blocking buffer should be matched to the experimental system. Normal serum from the species in which the secondary antibody was raised is often effective.[15][16][18] For a more general blocker, 1-5% BSA can be used.[15][16]
-
Blocking Incubation Time: Increase the blocking incubation time to ensure complete saturation of non-specific binding sites.[12][17]
dot
Caption: Key steps in an immunofluorescence workflow.
Experimental Protocols
Protocol 1: Standard Cell Washing Procedure
This protocol describes a basic manual wash for cells in suspension or adherent in a multi-well plate.
-
Aspirate: Carefully remove the existing solution (e.g., culture media, antibody solution) from the cells without disturbing the cell monolayer or pellet.
-
Add Wash Buffer: Gently add an appropriate volume of wash buffer (e.g., PBS) to the cells.
-
Incubate (Optional): For more stringent washing, incubate the cells in the wash buffer for 3-5 minutes at room temperature.
-
Remove Wash Buffer: Aspirate the wash buffer.
-
Repeat: Repeat steps 2-4 for a total of 3-5 washes.[17]
Protocol 2: Blocking Buffer Optimization
This protocol provides a framework for selecting the optimal blocking buffer.
-
Prepare a Panel of Blocking Buffers:
-
5% Bovine Serum Albumin (BSA) in PBS
-
5% Normal Goat Serum in PBS (if using a goat-raised secondary antibody)
-
Commercially available blocking buffers
-
-
Test in Parallel: On separate coverslips or wells with your cells, apply each of the different blocking buffers.
-
Incubate: Incubate for the recommended time (e.g., 1 hour at room temperature).
-
Proceed with Staining: Continue with your standard primary and secondary antibody staining protocol.
-
Compare Background: Image the samples and compare the level of background fluorescence between the different blocking conditions to identify the most effective one.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. kb.10xgenomics.com [kb.10xgenomics.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. insights.oni.bio [insights.oni.bio]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Probes: Featuring 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, commonly known as N-(1-Anilinonaphthyl-4)-maleimide (ANM), with other widely used thiol-reactive fluorescent probes. The selection of an appropriate probe is critical for the success of experiments aimed at labeling and detecting proteins, studying protein structure and function, and for applications in drug development. This document offers a comprehensive overview of key performance indicators, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in your selection process.
Data Presentation: A Side-by-Side Comparison of Thiol-Reactive Probes
The following table summarizes the key photophysical and chemical properties of ANM and other popular thiol-reactive probes. This allows for a direct comparison of their performance characteristics.
| Probe Name | Acronym | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | ANM | Maleimide | ~355 | ~448 | Not Reported | Environment-sensitive | Non-fluorescent until it reacts with thiols; its fluorescence is highly sensitive to the polarity of the local environment, making it an excellent probe for conformational changes.[1] |
| Fluorescein-5-maleimide | F5M | Maleimide | ~494 | ~519 | ≥ 80,000 | ~0.79 | Widely used green fluorescent probe; highly specific for thiols under mild conditions.[2][3][4] |
| 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | CPM | Maleimide | ~387 | ~468 | ≥ 30,000 | High | A blue fluorescent dye that is essentially non-fluorescent before reacting with thiols, which allows for thiol quantification without a separation step.[5][6][7] |
| BODIPY™ FL Maleimide | Maleimide | ~503 | ~509 | ~92,000 | ~0.97 | Bright, photostable green fluorescent probe with a high quantum yield; its fluorescence is relatively insensitive to solvent polarity and pH.[8] | |
| 5-Iodoacetamidofluorescein | 5-IAF | Iodoacetamide | ~491 | ~517 | ~75,000 | ~0.92 | A highly reactive green fluorescent probe that selectively targets thiol groups.[9] |
Experimental Protocols
Detailed and comparable experimental protocols are crucial for the successful application of these probes. Below are generalized yet detailed protocols for protein labeling with the compared maleimide-based probes.
General Protocol for Protein Labeling with Maleimide-Based Probes (ANM, F5M, CPM, BODIPY FL Maleimide)
This protocol can be adapted for each of the maleimide-based probes discussed. Key differences in solubility and stock solution preparation are noted.
Materials:
-
Protein of interest
-
Maleimide probe (ANM, F5M, CPM, or BODIPY FL Maleimide)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5. Other buffers such as Tris or HEPES can be used, provided they do not contain thiols.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide probe.[10][11][12]
-
-
Probe Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.[11]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert gas atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.[10][12]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a small excess of a low-molecular-weight thiol such as 2-mercaptoethanol or L-cysteine.
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength of the specific dye.
-
Protocol for Protein Labeling with 5-Iodoacetamidofluorescein (5-IAF)
The protocol for iodoacetamide-based probes is similar to that of maleimides, with some key differences in reactivity and pH considerations.
Materials:
-
Same as for maleimide labeling.
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for maleimide labeling.
-
-
Probe Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 5-IAF in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 5-IAF stock solution to the protein solution.
-
Iodoacetamides react readily with thiols at a slightly alkaline pH (7.5-8.5). The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Follow the same quenching and purification steps as for the maleimide labeling protocol.
-
Mandatory Visualizations
Experimental Workflow: Differential Alkylation for Redox Proteomics
This workflow is a powerful technique used to identify and quantify reversibly oxidized cysteine residues in proteins. It utilizes sequential labeling with different thiol-reactive probes.
Caption: Differential alkylation workflow for redox proteomics.[13][14][15][16][17]
Signaling Pathway: Protein S-Nitrosylation
Protein S-nitrosylation is a key signaling mechanism where nitric oxide (NO) reversibly modifies cysteine residues, affecting protein function. Thiol-reactive probes can be used to study this post-translational modification.
References
- 1. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 生物标记-蛋白标记概述-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. atto-tec.com [atto-tec.com]
- 5. CPM, Thiol-reactive fluorescent probe (CAS 76877-33-3) | Abcam [abcam.com]
- 6. biotium.com [biotium.com]
- 7. Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein S-nitrosylation: role for nitric oxide signaling in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Syddansk Universitet Differential alkylation-based redox proteomics-Lessons learnt | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Protein Labeling: 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione vs. Fluorescein Maleimide
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research, enabling the study of protein localization, interaction, and function. The choice of fluorescent dye is critical and depends on the specific application and experimental conditions. This guide provides an objective comparison between a classic, widely used fluorophore, Fluorescein Maleimide, and a more specialized, environmentally sensitive dye, 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
Overview of the Probes
Fluorescein Maleimide is one of the most common thiol-reactive fluorescent dyes used for protein labeling.[1][2] It is valued for its high absorbance, excellent fluorescence quantum yield, and emission in the green portion of the visible spectrum. Its chemistry is well-understood, and it serves as a reliable workhorse for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a solvatochromic dye.[3][4] Unlike traditional fluorophores, its emission properties (wavelength and intensity) are highly sensitive to the polarity of the local microenvironment.[3][4] This characteristic makes it a powerful tool for investigating protein conformational changes, binding events, and the nature of the dye's immediate surroundings on a protein's surface.[3] When attached to a protein, changes in the protein's structure can alter the solvent exposure of the dye, leading to a detectable change in its fluorescent signal.
Quantitative Performance Data
The selection of a fluorescent probe is often dictated by its photophysical properties. The table below summarizes key quantitative data for both dyes. Note that the properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione are highly solvent-dependent; values are provided to illustrate this range.
| Property | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | Fluorescein Maleimide |
| Excitation Max (λex) | ~390 nm (in apolar solvents) to ~470 nm (in polar solvents)[5] | ~494 nm[6] |
| Emission Max (λem) | ~460 nm (in apolar solvents) to ~590 nm (in polar solvents)[5] | ~519 nm[6] |
| Molar Extinction Coefficient (ε) | Not widely reported; varies with solvent | ≥ 80,000 cm⁻¹M⁻¹[7] |
| Fluorescence Quantum Yield (Φ) | Varies significantly (e.g., 0.21 in ethanol)[5] | ~0.92 |
| Molecular Weight | ~352.38 g/mol | ~427.4 g/mol [2] |
| Reactive Group | Maleimide | Maleimide |
| Target Residue | Cysteine (thiol)[8] | Cysteine (thiol)[1][8] |
| Key Feature | Solvatochromic (environmentally sensitive)[3][4] | High brightness, well-characterized |
Head-to-Head Comparison
| Feature | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | Fluorescein Maleimide |
| Brightness | Moderate to low, highly dependent on environment.[5] | Very high. |
| Photostability | Data not widely available, but similar structures can have moderate stability. | Prone to photobleaching, which can be a limitation in long-term imaging. |
| pH Sensitivity | Less characterized, but generally less sensitive than fluorescein. | Fluorescence is highly pH-dependent and decreases significantly at pH < 7.[9] |
| Solubility | Typically requires an organic co-solvent like DMSO or DMF for stock solutions.[8] | Requires an organic co-solvent (DMSO or DMF) for stock solutions.[7] |
| Primary Application | Probing protein conformational changes, binding interactions, and local environment polarity.[3] | General protein labeling for localization and quantification where a bright, stable signal is needed.[6][10] |
| Advantages | - Provides information on protein dynamics and structure.[3]- Emission shift can be used to detect binding events without a change in fluorescence intensity. | - Extremely bright and easily detectable.- Well-established protocols and extensive literature.- Large Stokes shift. |
| Disadvantages | - Lower quantum yield compared to fluorescein.- Interpretation of results can be complex due to environmental sensitivity.- Less commercially available. | - Susceptible to photobleaching.- Fluorescence is quenched at acidic pH.- Signal is "always on" and does not report on conformational changes. |
Experimental Protocols
The following is a generalized protocol for labeling a protein with a maleimide-functionalized dye. This protocol is a starting point and should be optimized for each specific protein and dye.
Principle of Reaction
Maleimide groups react with the sulfhydryl (thiol) group of cysteine residues to form a stable thioether bond.[11] The reaction is highly specific for thiols under neutral to slightly acidic pH (6.5-7.5).[12]
Materials
-
Protein of interest (1-10 mg/mL)
-
Maleimide dye (Fluorescein Maleimide or 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[13]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[14]
-
Anhydrous DMSO or DMF to dissolve the dye.[13]
-
Purification column (e.g., Sephadex G-25) for dye removal.[15]
Procedure
-
Protein Preparation : Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] Note: TCEP is preferred over DTT as it does not contain a thiol group that could react with the maleimide dye.
-
Dye Preparation : Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[15] This should be done immediately before use, as maleimides can hydrolyze in the presence of water.
-
Labeling Reaction : Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring.[13][15] The optimal dye-to-protein ratio should be determined empirically.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Purification : Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice.[13] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Determination of Labeling Efficiency : The degree of labeling can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.[15] A correction factor is needed to account for the dye's absorbance at 280 nm.[15]
Visualized Workflows and Relationships
Maleimide Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with a thiol-reactive maleimide dye.
Caption: General workflow for protein conjugation using maleimide chemistry.
Conceptual Comparison of Dye Utility
This diagram shows the decision logic for choosing between the two types of dyes based on the experimental goal.
Caption: Decision tree for selecting a dye based on the research question.
Conclusion
The choice between 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and fluorescein maleimide is fundamentally a choice between reporting on function versus reporting on presence.
-
Fluorescein maleimide is the ideal choice for applications requiring a bright, sensitive, and well-characterized fluorescent signal for localizing or quantifying a protein. Its primary drawbacks are its pH sensitivity and susceptibility to photobleaching.
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a specialized probe for researchers investigating the dynamic nature of proteins. Its solvatochromic properties offer a window into structural changes that are invisible to conventional fluorophores, making it an excellent tool for mechanistic studies of protein function, folding, and interaction.
For drug development professionals, fluorescein is suitable for high-throughput screening assays based on protein presence, while the naphthalenyl derivative could be invaluable for detailed mechanism-of-action studies, investigating how a small molecule might induce conformational changes in its target protein. Ultimately, the experimental question dictates the optimal tool.
References
- 1. biotium.com [biotium.com]
- 2. Fluorescein-5-maleimide - 25 mg [anaspec.com]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. biotium.com [biotium.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Validating the Specificity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione for Thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the thiol-reactive probe, 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, for its intended target. By objectively comparing its performance with alternative thiol detection methods and presenting supporting experimental data, this document serves as a critical resource for researchers employing thiol-reactive probes in their studies.
Introduction to Thiol-Reactive Probes
Thiols, particularly the cysteine residues in proteins, play crucial roles in numerous biological processes, including redox signaling, enzyme catalysis, and protein structure maintenance. The selective detection and quantification of thiols are therefore essential for understanding cellular function and for the development of targeted therapeutics. Maleimide-based probes, such as 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, are widely utilized for their high reactivity and selectivity towards thiols.
The core of their reactivity lies in the Michael addition reaction, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. This reaction is particularly efficient at physiological pH (6.5-7.5), where the thiol group is sufficiently nucleophilic, while other potential competing nucleophiles, such as the ε-amino group of lysine, are predominantly protonated and thus less reactive.
Performance Comparison of Thiol-Reactive Probes
The selection of an appropriate thiol-reactive probe depends on various factors, including its sensitivity, selectivity, and the specific experimental conditions. Below is a comparison of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (a representative N-aryl maleimide) with other common classes of thiol-reactive probes.
| Probe Class | Target Moiety | Reaction Type | Relative Reaction Rate with Thiols (at pH 7) | Potential for Cross-Reactivity | Notes |
| N-Aryl Maleimides | Thiols (Cysteine) | Michael Addition | Very High | Low with amines at pH < 7.5; can react with other nucleophiles at higher pH. | N-aryl maleimides generally exhibit faster reaction rates with thiols compared to N-alkyl maleimides.[1] The resulting thioether bond is generally stable, though the succinimide ring can undergo hydrolysis. |
| Iodoacetamides | Thiols (Cysteine) | Nucleophilic Substitution | High | Can react with histidine, methionine, and lysine at higher pH. | Reaction is generally slower than with maleimides. |
| Disulfide-based Probes (e.g., Ellman's Reagent) | Thiols | Thiol-Disulfide Exchange | Moderate | Highly specific for thiols. | The reaction is reversible and used for quantification rather than stable labeling. |
| Thiosulfates | Thiols | Disulfide Bond Formation | High | Highly specific for thiols. | Forms a reversible disulfide bond. |
Table 1: Comparison of Thiol-Reactive Probe Characteristics. This table summarizes the key features of different classes of thiol-reactive probes, highlighting the high selectivity and reactivity of N-aryl maleimides.
Quantitative Analysis of Specificity
While N-aryl maleimides are known for their high thiol specificity, it is crucial to experimentally validate this for any specific probe and biological system. The primary competing reaction in a biological context is the reaction with the ε-amino group of lysine.
| Nucleophile | Relative Reaction Rate Constant (k) | Conditions |
| Thiol (Cysteine) | ~1000 | pH 7.0 |
| Amine (Lysine) | 1 | pH 7.0 |
Table 2: Relative Reaction Rates of Maleimides with Thiols versus Amines. This table illustrates the significantly higher reactivity of maleimides towards thiols compared to amines at neutral pH, providing the basis for their selectivity.
It is important to note that the rate of reaction with amines increases with pH. Therefore, maintaining a pH between 6.5 and 7.5 is critical for ensuring the specificity of maleimide-based probes for thiols.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a series of control experiments should be performed.
Protocol 1: In Vitro Selectivity Assay
Objective: To determine the reactivity of the probe with various biologically relevant nucleophiles.
Materials:
-
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione stock solution (e.g., 10 mM in DMSO)
-
Solutions of various nucleophiles (10 mM in reaction buffer):
-
L-cysteine (target)
-
L-lysine (primary amine)
-
L-histidine (imidazole)
-
L-methionine (thioether)
-
L-serine (hydroxyl)
-
Reduced glutathione (GSH, a common biological thiol)
-
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Prepare a working solution of the probe in the reaction buffer (e.g., 10 µM).
-
In a 96-well plate or cuvette, add the probe solution.
-
Add an equimolar or excess concentration of each nucleophile solution to separate wells/cuvettes. Include a control with only the probe and buffer.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) and protect from light.
-
Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity as a function of time for each nucleophile.
-
Compare the initial reaction rates to determine the relative reactivity of the probe with each nucleophile.
Protocol 2: Competition Assay
Objective: To assess the ability of the target thiol to compete with other nucleophiles for reaction with the probe.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a working solution of the probe in the reaction buffer.
-
Prepare a mixture containing an equimolar concentration of L-cysteine and another nucleophile (e.g., L-lysine).
-
Initiate the reaction by adding the probe to the mixture.
-
Monitor the fluorescence change over time.
-
Compare the reaction rate to that of the probe with L-cysteine alone. A minimal decrease in the rate indicates high specificity for the thiol.
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and experimental workflows.
References
Comparative Analysis of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione Cross-Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione with various amino acids. Due to the absence of publicly available experimental data directly assessing the cross-reactivity of this specific molecule, this guide outlines the theoretical basis for potential interactions, common experimental methodologies to determine such reactivity, and a framework for interpreting the resulting data.
The core structure of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione contains a pyrrole-2,5-dione moiety, which is a maleimide group. Maleimides are known to be reactive towards nucleophilic amino acid residues, most notably cysteine, through a Michael addition reaction. This covalent interaction often contributes to the mechanism of action of drugs targeting specific proteins, such as kinases. Therefore, assessing the selectivity of this compound for its intended target versus off-target interactions with other amino acids is critical for its development as a therapeutic agent.
Putative Signaling Pathway and Mechanism of Covalent Inhibition
The maleimide group on the compound can act as a Michael acceptor for a nucleophilic residue, such as a cysteine, within the active site of a target protein, like a kinase. This forms a stable covalent bond, leading to irreversible inhibition of the protein's function.
Caption: Proposed mechanism of covalent inhibition of a target kinase.
Quantitative Analysis of Amino Acid Reactivity
While specific data for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is not available, the following table illustrates how experimental data on its reactivity with various amino acids could be presented. The primary interaction is expected with cysteine due to the maleimide group. Reactivity with other nucleophilic amino acids such as lysine and histidine would also be important to quantify.
| Amino Acid | Nucleophilic Group | Putative Reaction Type | Reaction Rate Constant (k) (M⁻¹s⁻¹) | Percent Adduct Formation (24h) |
| Cysteine | Thiol (-SH) | Michael Addition | Expected High | Expected > 90% |
| Lysine | Amine (-NH₂) | Michael Addition | Expected Low to Moderate | Expected < 20% |
| Histidine | Imidazole | Michael Addition | Expected Low | Expected < 10% |
| Serine | Hydroxyl (-OH) | Negligible | Expected Negligible | Expected < 1% |
| Threonine | Hydroxyl (-OH) | Negligible | Expected Negligible | Expected < 1% |
| Methionine | Thioether (-S-CH₃) | Negligible | Expected Negligible | Expected < 1% |
| Tyrosine | Phenol (-OH) | Negligible | Expected Negligible | Expected < 1% |
| Arginine | Guanidinium | Negligible | Expected Negligible | Expected < 1% |
Note: The values in this table are hypothetical and serve as an example of how such data would be presented. Actual experimental validation is required.
Experimental Protocols
To assess the cross-reactivity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione with other amino acids, a series of established biochemical and analytical assays would be employed.
Direct Peptide Reactivity Assay (DPRA)
This assay is a fundamental method to quantify the reactivity of a compound with specific amino acids by using synthetic peptides.
-
Objective: To determine the extent of covalent modification of cysteine- and lysine-containing peptides by the test compound.
-
Methodology:
-
Prepare solutions of synthetic peptides containing either cysteine (e.g., Ac-RFAACAA-COOH) or lysine (e.g., Ac-RFAAKAA-COOH) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the peptides with a molar excess of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
Quench the reaction and analyze the samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantify the depletion of the parent peptide by comparing the peak area in the test sample to that of a control sample (peptide without the compound).
-
Calculate the percentage of peptide depletion as an indicator of reactivity.
-
Mass Spectrometry for Adduct Characterization
Mass spectrometry is used to confirm the formation of a covalent adduct and to identify the site of modification.
-
Objective: To verify the covalent binding of the compound to the amino acid residue and determine the precise mass of the resulting adduct.
-
Methodology:
-
Following the incubation step in the DPRA, subject the samples to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the mass spectra for the appearance of a new peak corresponding to the expected mass of the peptide-compound adduct.
-
For larger proteins, enzymatic digestion (e.g., with trypsin) is performed after incubation with the compound, followed by LC-MS/MS analysis to identify the modified peptide and the specific amino acid residue.
-
Kinetic Analysis using Stopped-Flow Spectroscopy
To determine the rate of the covalent reaction, stopped-flow spectroscopy can be utilized.
-
Objective: To measure the second-order rate constant (k) for the reaction between the compound and the amino acid.
-
Methodology:
-
Rapidly mix solutions of the compound and the amino acid (or peptide) in a stopped-flow instrument.
-
Monitor the change in absorbance or fluorescence over a short time scale (milliseconds to seconds).
-
Fit the kinetic data to an appropriate reaction model to determine the rate constant.
-
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the amino acid cross-reactivity of a test compound.
Caption: Workflow for determining amino acid cross-reactivity.
A Comparative Guide to Protein Labeling: Control Experiments for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of control experiments for protein labeling using 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a thiol-reactive fluorescent probe. We offer an objective comparison of its performance with alternative labeling strategies, supported by experimental data and detailed protocols.
Introduction to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione Labeling
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione belongs to the family of naphthalimide-based maleimide dyes. The maleimide moiety enables highly specific covalent labeling of proteins by reacting with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This specificity makes it a valuable tool for site-specific protein modification and fluorescence-based detection. The naphthalimide fluorophore provides the means for fluorescent detection and quantification.
Performance Characteristics and Comparison
Quantitative assessment of a fluorescent label's performance is crucial for experimental design and data interpretation. Below is a comparison of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione with other common protein labeling methods.
Table 1: Photophysical Properties of Selected Fluorophores
| Feature | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (Estimated) | Alexa Fluor™ 488 Maleimide | Fluorescent Proteins (e.g., EGFP) |
| Excitation Max (nm) | ~450 - 470 | 495 | 488 |
| Emission Max (nm) | ~520 - 550 | 519 | 509 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~20,000 - 40,000 | 71,000 | 56,000 |
| Quantum Yield | ~0.3 - 0.5 | 0.92 | 0.60 |
| Fluorescence Lifetime (ns) | ~2 - 5 | 4.1 | 2.4 |
| Molecular Weight (Da) | 328.35 | ~900 | ~27,000 |
Table 2: Comparison of Labeling Chemistries
| Feature | Maleimide Dyes | Haloacetyl Dyes | Fluorescent Proteins |
| Target Residue(s) | Cysteine | Cysteine, Histidine, Lysine | Genetically encoded |
| Bond Type | Thioether | Thioether, Thioester | Peptide bond |
| Specificity | High for Cys at pH 6.5-7.5 | Moderate | High (site-specific) |
| Labeling Efficiency | Typically 70-90% | Variable | 100% (of expressed protein) |
| Labeling Conditions | pH 6.5-7.5 | pH 7-9 | In vivo or in vitro expression |
| Stability of Linkage | Susceptible to retro-Michael reaction | Stable | Very stable |
| Cell Permeability | Reagent dependent | Reagent dependent | Not applicable |
| Live Cell Labeling | Challenging | Challenging | Ideal |
Essential Control Experiments
To ensure the specificity and validity of labeling with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a series of control experiments are indispensable.
Negative Control: Labeling of a Cysteine-Deficient Protein
Purpose: To assess the level of non-specific binding of the dye to the protein of interest.
Experimental Protocol:
-
Select a mutant of the target protein where the target cysteine residue is replaced with a non-reactive amino acid (e.g., alanine or serine). If a mutant is not available, a protein known to lack accessible cysteine residues can be used.
-
Perform the labeling reaction with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione under the same conditions as for the wild-type protein.
-
Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining.
-
Expected Outcome: No fluorescent band should be observed for the cysteine-deficient protein, while the Coomassie stain will show the presence of the protein. Any observed fluorescence indicates non-specific labeling.
Competition Assay: Blocking with Unlabeled Maleimide
Purpose: To confirm that the labeling is specific to the thiol group of the cysteine residue.
Experimental Protocol:
-
Pre-incubate the protein of interest with a 100-fold molar excess of a non-fluorescent maleimide, such as N-ethylmaleimide (NEM), for 1-2 hours at room temperature. This will block the accessible cysteine residues.
-
Add 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione to the reaction mixture at the desired concentration and incubate for the standard labeling time.
-
As a positive control, prepare a sample without the NEM pre-incubation step.
-
Analyze both samples by SDS-PAGE with in-gel fluorescence scanning.
-
Expected Outcome: The fluorescence intensity of the NEM-treated sample should be significantly reduced compared to the positive control, indicating that the labeling is specific to the cysteine thiol groups.
Confirmation of Covalent Labeling: Mass Spectrometry
Purpose: To verify the covalent attachment of the dye to the protein and to identify the site of modification.
Experimental Protocol:
-
Label the protein with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and remove the excess, unreacted dye.
-
Analyze the intact labeled protein using mass spectrometry (e.g., ESI-MS). A mass shift corresponding to the molecular weight of the dye (328.35 Da) should be observed.
-
For peptide mapping, digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Expected Outcome: The mass of the cysteine-containing peptide should be increased by the mass of the dye. MS/MS fragmentation data can be used to confirm the exact site of modification.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved.
Caption: Workflow for labeling a cysteine-containing protein with a maleimide dye.
Caption: Covalent bond formation between a protein thiol and a maleimide dye.
Caption: Logical flow of a competition-based control experiment.
Alternative Labeling Strategies
While maleimide chemistry is robust, several alternatives exist, each with its own set of advantages and disadvantages.
Haloacetyl Dyes
Haloacetyl derivatives (e.g., iodoacetamides) also react with cysteine residues to form stable thioether bonds. They can, however, exhibit some reactivity towards other nucleophilic residues like histidine and lysine at higher pH values, potentially leading to lower specificity compared to maleimides.
Fluorescent Proteins (FPs)
Genetically encoding a fluorescent protein (e.g., GFP, RFP) as a fusion tag to the protein of interest offers unparalleled specificity for live-cell imaging. This approach avoids the need for external labeling reagents and ensures a 1:1 stoichiometry. However, the large size of FPs (~27 kDa) can sometimes interfere with the function or localization of the protein of interest.
Newer Thiol-Reactive Chemistries
Emerging technologies aim to address the limitations of maleimide chemistry, particularly the potential for the thioether bond to undergo a retro-Michael reaction, leading to label detachment. Reagents such as those based on Julia-Kocienski-like reactions or 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) form more stable linkages and are gaining traction in the field.[1][2]
Conclusion
The selection of a protein labeling strategy should be guided by the specific experimental requirements. 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, as a maleimide-based dye, offers a reliable method for site-specific labeling of cysteine residues. However, rigorous control experiments are paramount to validate the specificity and covalent nature of the labeling. For live-cell applications or when absolute stability of the label is critical, alternative methods such as fluorescent protein fusion or newer thiol-reactive chemistries should be considered. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions for their protein labeling experiments.
References
A Researcher's Guide to Quantitative Analysis of Labeling Stoichiometry with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance and their post-translational modifications is paramount to unraveling complex biological processes and advancing therapeutic interventions. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for these investigations, with various labeling strategies available to determine the stoichiometry of proteins and their modifications. This guide provides an objective comparison of the leading quantitative proteomics methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This guide will delve into the principles, workflows, and comparative performance of both label-based and label-free quantification strategies. We will explore three prominent label-based techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Additionally, we will discuss label-free quantification, with a focus on intensity-based absolute quantification (iBAQ).
At a Glance: Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy is contingent on the specific experimental goals, sample type, and available resources. Below is a summary of the key characteristics of the methods discussed in this guide.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (e.g., iBAQ) |
| Principle | Metabolic labeling in vivo with "heavy" amino acids.[1][2] | Chemical labeling of peptides in vitro with isobaric tags.[3][4][5] | Quantification based on signal intensity or spectral counts of unlabeled peptides.[6] |
| Sample Type | Proliferating cells in culture.[3][7] | Virtually any protein sample, including tissues and biofluids.[8][9] | Applicable to a wide range of sample types.[6] |
| Multiplexing | Typically 2-3 plex, with variations allowing for higher multiplexing.[2] | High multiplexing capabilities (up to 18-plex with TMTpro).[9] | No inherent multiplexing limit, but requires individual LC-MS/MS runs per sample.[6] |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing.[3] | Good accuracy and precision, but susceptible to ratio compression.[3] | Generally lower precision compared to label-based methods.[10] |
| Coverage | High coverage, not limited by labeling efficiency. | Can have lower coverage due to sample complexity after labeling. | Often provides the highest proteome coverage. |
| Workflow Complexity | Requires cell culture expertise and longer experimental times for complete labeling. | Multi-step chemical labeling process.[11] | Simpler sample preparation.[6] |
| Cost | Can be expensive due to specialized media and amino acids. | Reagent costs can be significant, especially for high-plex experiments.[7] | More cost-effective as it does not require labeling reagents.[6] |
In-Depth Method Comparison: A Case Study in EGFR Signaling
To provide a real-world performance comparison, we refer to a study that systematically evaluated label-free, SILAC, and TMT techniques to investigate the early adaptation of the colorectal cancer cell line DiFi to the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling by cetuximab.[12]
| Performance Metric | Label-Free (LF) | SILAC | TMT |
| Protein/Phosphosite Coverage | Superior coverage.[12] | High precision and outstanding performance for phosphosite quantification.[12] | Lowest coverage and most missing values.[12] |
| Technical Variability | Outperformed by label-based approaches, especially for phosphosites.[12] | Highest precision.[12] | Performance decreases with replicates distributed over several plexes.[12] |
| Conclusion for Signaling Studies | Good for broad discovery. | Method of choice for analyzing cellular signaling in cell culture models due to high precision.[12] | High multiplexing is an advantage, but ratio compression and lower coverage can be limitations. |
This study highlights that while label-free methods provide broad proteome coverage, the high precision of SILAC makes it ideal for the detailed analysis of dynamic signaling pathways.[12]
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantitative proteomics. Below are outlines of the key steps for SILAC, TMT, and iTRAQ labeling.
SILAC Labeling Protocol
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involves the metabolic incorporation of isotopically labeled amino acids into proteins.[1][2]
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).[2]
-
Metabolic Labeling: Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[13]
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., treated vs. untreated).
-
Cell Lysis and Protein Extraction: Proteins are extracted from both cell populations.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" populations are mixed.
-
Protein Digestion: The mixed protein sample is digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
TMT Labeling Protocol
Tandem Mass Tag (TMT) labeling is a chemical labeling method that allows for the multiplexed analysis of multiple samples.[11]
-
Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides.
-
Peptide Quantification: The concentration of peptides in each sample is accurately determined.
-
TMT Labeling: Each peptide sample is labeled with a specific TMT reagent from a multiplex kit. The labeling reaction targets the N-terminus and lysine residues of the peptides.[14]
-
Quenching: The labeling reaction is stopped by adding a quenching agent, such as hydroxylamine.[14]
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation (Optional but Recommended): The pooled sample is often fractionated to reduce complexity and increase proteome coverage.
-
LC-MS/MS Analysis: The labeled and pooled peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: During MS/MS fragmentation, the TMT tags release reporter ions of different masses, and the relative abundance of proteins is determined by comparing the intensities of these reporter ions.
iTRAQ Labeling Protocol
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is another chemical isobaric labeling technique similar to TMT.[4][5]
-
Protein Solubilization and Reduction: Proteins in each sample are denatured and the disulfide bonds are reduced.
-
Cysteine Blocking: Cysteine residues are blocked to prevent them from reacting with the iTRAQ reagent.[15]
-
Protein Digestion: Proteins are digested into peptides.
-
iTRAQ Labeling: Each peptide sample is labeled with a specific iTRAQ reagent.[16]
-
Sample Pooling: The labeled samples are combined into a single mixture.
-
Fractionation: The combined sample is typically fractionated to enhance peptide separation.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.
-
Data Analysis: Similar to TMT, fragmentation of the iTRAQ tag generates reporter ions, and their intensities are used for relative quantification.[5]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations are generated using the DOT language.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 9. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. Preparation of samples for iTRAQ labeling and mass spectrometry [bio-protocol.org]
A Comparative Analysis of the Photostability of Maleimide Fluorophores for Biological Research
In the realm of bioconjugation and cellular imaging, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Maleimide-functionalized fluorophores are extensively utilized for their ability to selectively label cysteine residues on proteins. However, the utility of these powerful tools is often limited by their photostability—the inherent resistance to photon-induced chemical degradation and loss of fluorescence. This guide provides a comparative overview of the photostability of commonly employed maleimide fluorophores, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Maleimide Fluorophore Properties
The photostability of a fluorophore is a key performance metric, often considered alongside its brightness (a product of its molar extinction coefficient and quantum yield). While direct side-by-side comparisons under identical conditions are scarce in the literature, the following table summarizes key photophysical properties and reported photostability characteristics of several popular maleimide fluorophore classes. It is important to note that photostability can be highly dependent on the local environment and the intensity of illumination.
| Fluorophore Class | Example Maleimide Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Reported Photostability Characteristics |
| Fluorescein | Fluorescein-5-Maleimide | ~494 | ~519[1] | ~75,000 | ~0.9 | Prone to photobleaching, limiting its use in long-term imaging experiments.[2][3] |
| Rhodamine | ATTO 565 Maleimide | ~562 | ~589[4] | ~120,000 | ~0.9 | Generally more photostable than fluorescein.[5] |
| BODIPY | BODIPY FL Maleimide | ~503 | ~512 | ~80,000 | >0.9 | Known for high photostability and brightness.[][7] |
| Alexa Fluor | Alexa Fluor 488 C5 Maleimide | ~493 | ~516[8] | ~72,000[8] | ~0.92 | Exhibits exceptional photostability, making it a popular choice for demanding applications.[2][3][8] |
| Cyanine | Cy3-Maleimide | ~550 | ~570 | ~150,000 | ~0.2 | Photostability can be variable and is influenced by the local environment and conjugation chemistry.[9][10] |
Note: The values presented are approximate and can vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Accurate assessment of fluorophore photostability is paramount for reproducible and reliable fluorescence-based assays. Below is a generalized protocol for evaluating the photostability of maleimide-labeled proteins.
Protocol: Measurement of Photobleaching in Immobilized Protein Samples
This protocol describes the measurement of the photobleaching rate of a maleimide-fluorophore conjugated to a protein immobilized on a surface, a common scenario in fluorescence microscopy.
-
Protein Conjugation:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP to ensure the availability of free thiol groups for labeling.
-
Dissolve the maleimide fluorophore in an anhydrous solvent such as DMSO to prepare a stock solution (typically 1-10 mM).[8]
-
Add the maleimide stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Remove excess, unconjugated dye by size-exclusion chromatography (e.g., a spin desalting column).
-
-
Sample Preparation for Microscopy:
-
Immobilize the fluorescently labeled protein onto a glass coverslip or into the wells of a microplate. The immobilization strategy will depend on the protein and the experimental goals.
-
Wash the immobilized sample gently with buffer to remove any non-adherent protein.
-
Mount the coverslip on a microscope slide with a suitable imaging buffer. Antifade reagents can be included in the mounting medium to reduce photobleaching.[11]
-
-
Photobleaching Measurement:
-
Place the sample on the stage of a fluorescence microscope equipped with a suitable excitation light source (e.g., laser or arc lamp) and a sensitive camera.
-
Locate a region of interest containing the immobilized, fluorescently labeled proteins.
-
Continuously illuminate the sample with a constant excitation intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
Ensure that the initial fluorescence intensity is not saturating the detector.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without labeled protein.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Experimental Concepts
To better illustrate the processes involved in photostability experiments, the following diagrams have been generated.
Caption: Workflow for assessing maleimide fluorophore photostability.
Caption: Simplified Jablonski diagram illustrating photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aatbio.com [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fishersci.ca [fishersci.ca]
- 9. arxiv.org [arxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
Benchmarking 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione against commercially available kits
This guide provides a comparative analysis of the research compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione against commercially available kits for key applications in cell biology and drug discovery. The focus is on assays for apoptosis, cell proliferation, and kinase activity, providing researchers with the data and protocols needed to evaluate its performance objectively.
Introduction to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a synthetic compound featuring a 1,4-naphthoquinone core. Compounds in this class are recognized for their significant biological activities, particularly as anticancer agents.[1] The proposed mechanism for many naphthoquinone derivatives involves the generation of reactive oxygen species (ROS), which induces cellular stress, DNA damage, and ultimately leads to programmed cell death, or apoptosis.[2][3] This makes the compound a candidate for investigation in cancer research and other fields where modulation of cell death pathways is critical.
This guide benchmarks the compound's utility against established commercial kits designed to measure the very cellular processes it is expected to influence.
Proposed Mechanism of Action: Apoptosis Induction
The core structure suggests the compound likely induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, such as the presence of high ROS levels, leading to a cascade of events culminating in the activation of executioner caspases.
Caption: Proposed intrinsic pathway for apoptosis induction.
Benchmarking Against Apoptosis Detection Kits
The efficacy of an apoptosis-inducing agent is quantified by measuring key markers of the cell death process. The following table compares the compound's expected readouts with those from leading commercial kits.
| Parameter | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | Annexin V-FITC/PI Kits | Caspase-Glo® 3/7 Assay | TUNEL Assay Kits[4] |
| Principle | Induces apoptosis, leading to measurable downstream events. | Detects translocation of phosphatidylserine (PS) to the outer cell membrane. | Measures caspase-3 and -7 activity via a luminescent substrate. | Labels DNA strand breaks in late-stage apoptosis. |
| Stage Detected | Full pathway (initiator to executioner phase). | Early to Mid-stage. | Mid to Late-stage. | Late-stage. |
| Detection Method | Flow Cytometry, Fluorescence Microscopy, Luminescence. | Flow Cytometry, Fluorescence Microscopy. | Luminescence. | Flow Cytometry, Fluorescence Microscopy. |
| Primary Output | % Apoptotic Cells, IC₅₀ Value. | % Annexin V positive cells. | Relative Luminescence Units (RLU). | % TUNEL positive cells. |
| Throughput | Adaptable to 96/384-well plates. | Moderate. | High. | Low to Moderate. |
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.
-
Cell Culture: Seed cells (e.g., Jurkat or MCF-7) in a 6-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS, centrifuge, and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Benchmarking Against Cell Proliferation Kits
Anti-proliferative activity is a key indicator of a compound's potential as an anticancer agent. This is typically measured by assessing the metabolic activity or DNA synthesis of a cell population.
| Parameter | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | MTT Assay Kits[5] | XTT Assay Kits[6] | CellTrace™ Violet Kits[7] |
| Principle | Reduces cell viability and division. | Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product. | XTT is reduced to a water-soluble orange formazan product by viable cells. | A fluorescent dye is partitioned equally between daughter cells upon division. |
| Detection Method | Absorbance (Colorimetric). | Absorbance (Colorimetric). | Absorbance (Colorimetric). | Fluorescence (Flow Cytometry). |
| Primary Output | % Inhibition, IC₅₀ Value. | Optical Density (OD). | Optical Density (OD). | Generational fluorescence peaks. |
| Assay Time | Dependent on cell doubling time (typically 48-72h). | 2-4 hours (final step). | 2-4 hours (final step). | Multiple days. |
| Throughput | High. | High. | High. | Low. |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the compound to the wells. Include a vehicle control and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Caption: Workflow for determining IC₅₀ via MTT assay.
Benchmarking Against Kinase Assay Kits
Many small molecule cancer drugs function by inhibiting protein kinases. Given its structure, 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione could potentially exhibit kinase inhibitory activity.
| Parameter | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | ADP-Glo™ Kinase Assay[8] | LanthaScreen® Eu Kinase Binding Assay[9] | Universal Fluorometric Kinase Assay[10] |
| Principle | May inhibit kinase activity by competing with ATP or substrate. | Measures kinase activity by quantifying the amount of ADP produced in a luminescent reaction. | A TR-FRET assay that measures the binding of a tracer to a kinase; inhibitors displace the tracer. | Measures ADP formation via an enzyme-coupled reaction that produces a fluorescent signal. |
| Detection Method | Luminescence or Fluorescence. | Luminescence. | Time-Resolved FRET (TR-FRET). | Fluorescence. |
| Primary Output | % Inhibition, IC₅₀ Value. | Relative Luminescence Units (RLU). | TR-FRET Ratio. | Relative Fluorescence Units (RFU). |
| ATP Tolerance | To be determined. | High (up to 1 mM). | Not applicable (binding assay). | High (up to 300 µM).[10] |
| Versatility | To be determined across a panel of kinases. | Universal for any ADP-producing enzyme. | Broadly applicable to many kinases. | Universal for any ADP-producing enzyme. |
Experimental Protocol: Universal Kinase Inhibition Assay
This protocol provides a general framework for screening the compound against a specific protein kinase.
-
Reagent Preparation: Prepare buffers, the specific kinase, its corresponding substrate, and ATP.
-
Compound Plating: In a 384-well plate, serially dilute 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in reaction buffer.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Analysis: Normalize the data to controls (no enzyme and no inhibitor) and calculate IC₅₀ values.
Conclusion
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, based on its chemical class, shows significant promise as a modulator of critical cellular pathways like apoptosis and proliferation. This guide outlines the standard experimental frameworks used to validate and quantify these activities. By benchmarking its performance against established commercial kits, researchers can rigorously characterize its potency and mechanism of action. The provided protocols and comparative data serve as a foundational resource for integrating this and similar novel compounds into drug discovery and cell biology research programs.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 3‑acyl‑2‑phenylamino‑1,4‑naphthoquinones intercalate into DNA and cause genotoxicity through the increased generation of reactive oxygen species culminating in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis Reagents and Kits | Thermo Fisher Scientific [thermofisher.com]
- 5. alkalisci.com [alkalisci.com]
- 6. XTT Cell Proliferation Assay Kit | Cell Viability & Growth – Canvax [canvaxbiotech.com]
- 7. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 生化激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Universal Kinase Assay Kit (Fluorometric) (ab138879) | Abcam [abcam.com]
Confirming Covalent Bond Formation in Maleimide Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful covalent conjugation of molecules via maleimide chemistry is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. This guide provides a comparative overview of the most common analytical techniques used to validate the formation of the thioether bond between a maleimide and a thiol-containing molecule.
Maleimide-thiol chemistry is a widely utilized bioconjugation strategy due to its high selectivity and efficiency under mild, physiological conditions.[1] The reaction involves a Michael addition of a thiol to the maleimide double bond, resulting in a stable thiosuccinimide linkage.[1][2] However, verifying the successful formation of this covalent bond is paramount. This guide details and compares the primary analytical methods for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chromatography-based assays.
Comparison of Analytical Techniques
Each technique offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of information it provides. The choice of method often depends on the specific application, the nature of the conjugated molecules, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass increase corresponding to the addition of the maleimide-containing molecule. Can identify the site of conjugation.[3][4] | High sensitivity and specificity. Provides direct evidence of covalent bond formation. Can be used for intact protein analysis and peptide mapping.[3][4] | Can be destructive to the sample. May require specialized instrumentation (e.g., MALDI-TOF, ESI-MS). | Confirming conjugation in antibody-drug conjugates (ADCs), protein labeling, and peptide modifications.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the conjugate, confirming the formation of the thiosuccinimide ring.[5][6][7] | Non-destructive. Provides unambiguous structural confirmation. Can be used to study reaction kinetics and identify side products.[8] | Lower sensitivity compared to MS. Requires larger sample amounts. Can be complex to interpret for large biomolecules. | Characterizing small molecule conjugates, studying reaction mechanisms, and identifying isomers.[6][8] |
| Chromatography-Based Assays (e.g., HPLC, UPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Monitors the disappearance of starting materials and the appearance of the conjugate. Can be used for quantification.[9][10][11] | High-throughput. Can be used for both qualitative and quantitative analysis. Relatively simple and widely available instrumentation.[9][10] | Indirect confirmation of covalent bond formation. May not provide structural information. | Monitoring reaction progress, determining conjugation efficiency, and purifying the final conjugate.[9][10] |
| Spectroscopic Assays (e.g., Ellman's Reagent) | Utilizes a chromogenic or fluorogenic reagent that reacts with free thiols. | Quantifies the consumption of free thiols, indirectly indicating the extent of the maleimide reaction.[12][13] | Simple, rapid, and cost-effective. Suitable for high-throughput screening.[14] | Indirect method. Can be prone to interference from other reducing agents. Does not confirm the structure of the conjugate. | Quantifying the number of available thiols before and after conjugation to determine reaction efficiency.[12][13][14] |
Experimental Protocols
Mass Spectrometry Analysis of a Maleimide-Labeled Protein
This protocol outlines a general workflow for confirming the conjugation of a maleimide-containing molecule to a protein using mass spectrometry.
-
Sample Preparation:
-
Intact Protein Analysis:
-
Analyze the purified conjugate using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached maleimide molecule. For example, labeling with Maleimide-PEG2-Biotin adds a mass of 525 Da for each free sulfhydryl group.[3]
-
-
Peptide Mapping (for site confirmation):
-
Digest the labeled protein into smaller peptides using a protease (e.g., trypsin).
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the specific cysteine residue(s) that have been modified.
-
NMR Spectroscopy for Small Molecule Conjugation
This protocol describes the use of ¹H NMR to confirm the reaction between a small molecule thiol and a maleimide.
-
Sample Preparation:
-
NMR Analysis:
HPLC-Based Monitoring of a Maleimide Reaction
This protocol details how to use High-Performance Liquid Chromatography (HPLC) to monitor the progress of a maleimide conjugation reaction.
-
Reaction Setup:
-
Set up the conjugation reaction between the thiol-containing molecule and the maleimide reagent.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large excess of a free thiol like L-cysteine).
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto a suitable HPLC column (e.g., a reverse-phase C18 column).
-
Monitor the chromatogram at a wavelength where both the starting materials and the product can be detected.
-
Successful conjugation will be indicated by a decrease in the peak areas of the starting materials and an increase in the peak area of the new product peak.[9][10][11] The conjugation efficiency can be calculated by quantifying the unbound ligand.[9][10]
-
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the maleimide-thiol reaction, a typical experimental workflow for confirming conjugation, and the logical relationship between the different analytical techniques.
Caption: The reaction mechanism of a thiol and a maleimide forming a stable thiosuccinimide bond.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 15. Maleimide(541-59-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Naphthoquinone and Pyrrolidine-2,5-dione Analogs in Modulating Protein Function
An objective guide for researchers and drug development professionals on the biological impact of compound classes related to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, focusing on their potential as inhibitors of protein function in cancer.
While specific experimental data for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is not extensively available in the public domain, this guide provides a comparative analysis of two closely related classes of compounds: Naphthoquinone analogues and Pyrrolidine-2,5-dione derivatives . Both scaffolds are prominent in medicinal chemistry and have been investigated for their potential to modulate protein function, particularly in the context of anticancer drug discovery.
This guide synthesizes available data to offer a comparative perspective on their biological activities, mechanisms of action, and the experimental approaches used for their evaluation.
Comparative Biological Activity
The following table summarizes the cytotoxic effects of representative compounds from both classes against various cancer cell lines. This data is crucial for understanding their potential as anticancer agents and provides a basis for comparing their potency.
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Analogue | 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | Human endometrial cancer (HEC1A) | Not Specified | [1] |
| Naphthoquinone Analogue | Imidazole derivative (compound 44) | Human endometrial cancer (HEC1A) | 6.4 | [1][2] |
| Pyrrolidine-2,5-dione Derivative | 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase (enzyme) | 23.8 ± 4.6 | [3] |
| Pyrrolidine-2,5-dione Derivative | 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase (enzyme) | 24.6 ± 1.8 | [3] |
| Pyrrolidine-2,5-dione Derivative | 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | P450(17) alpha (enzyme) | 18.5 ± 1.9 | [3] |
| Pyrrolidine-2,5-dione Derivative | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (2a) | Colon cancer cell lines (HCT-116, SW-620, Colo-205) | ~0.01-0.016 | [4] |
Key Observations:
-
Potency: Certain pyrrolidine-2,5-dione derivatives, such as compound 2a, have demonstrated remarkably high potency against cancer cell lines, with IC50 values in the nanomolar range.[4]
-
Selectivity: The imidazole derivative of the naphthoquinone class (compound 44) has shown a favorable selectivity ratio, indicating greater toxicity towards cancer cells compared to normal cells.[1][2]
-
Enzyme Inhibition: Pyrrolidine-2,5-dione derivatives have been shown to be effective inhibitors of enzymes like aromatase and P450(17) alpha, which are relevant targets in cancer therapy.[3]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of these compounds.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Molecular Interactions and Workflows
Diagrams are provided below to illustrate a key signaling pathway targeted by some of these compounds and a standard experimental workflow.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity in Complex Biological Systems: A Comparative Guide to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective molecular probes and therapeutic agents is a cornerstone of modern chemical biology and drug discovery. The compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a molecule combining a fluorescent phenylamino-naphthalene scaffold with a reactive maleimide warhead, presents a compelling case for targeted applications within complex biological matrices. Due to the limited availability of direct experimental data on this specific molecule, this guide provides a comparative analysis based on its constituent chemical moieties. We will explore its potential selectivity, benchmark it against relevant alternatives, and provide detailed experimental protocols for its characterization.
Understanding the Mechanism: Covalent Thiol Reactivity
The biological activity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is predicted to be dominated by the pyrrole-2,5-dione group, commonly known as maleimide. Maleimides are a well-established class of electrophiles that readily and selectively react with nucleophilic thiol groups, primarily found on cysteine residues in proteins, via a Michael addition reaction.[1] This covalent and often irreversible interaction makes maleimide-containing compounds potent enzyme inhibitors and versatile tools for bioconjugation.[1][2]
The phenylamino-naphthalene portion of the molecule is a known fluorophore. A closely related compound, N-(1-Anilinonaphthyl-4)maleimide (ANM), is a fluorescent probe that becomes strongly fluorescent upon reaction with thiols.[3] This suggests that 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione could function as a fluorescent reporter, allowing for the visualization of its covalent targets.
Comparative Analysis with Alternative Covalent Probes
The selectivity of a covalent inhibitor is not solely dependent on the reactivity of its warhead but is significantly influenced by the non-covalent interactions of the entire molecule with its protein targets. While the maleimide group provides the reactive handle, the phenylamino-naphthalene scaffold will guide the molecule to specific binding pockets, thereby determining its selectivity profile.
| Compound Class | Warhead | Targeting Moiety | Selectivity Principle | Reported Applications |
| 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione | Maleimide | Phenylamino-naphthalene | Covalent modification of cysteines in binding pockets accommodating the bulky, hydrophobic naphthalene scaffold. | (Predicted) Fluorescent labeling of thiol-containing proteins. |
| N-Aryl Maleimides | Maleimide | Various aryl groups | N-aryl substitution can increase the rate of thiol-maleimide coupling and enhance the stability of the resulting conjugate.[4][5] | Antibody-drug conjugates (ADCs), bioconjugation.[2][5] |
| Acrylamides | Acrylamide | Various | Covalent modification of cysteines; generally less reactive than maleimides, which can sometimes lead to higher selectivity. | Kinase inhibitors (e.g., Ibrutinib). |
| Naphthalene-based Kinase Inhibitors | Various | Naphthalene | The naphthalene core can confer selectivity for the ATP-binding site of certain protein kinases. | Pan-Raf kinase inhibitors.[6] |
| 2-Phenylamino-1,4-naphthoquinones | Naphthoquinone | Phenylamino | Redox cycling and potential covalent modification, with antiproliferative and hypoglycemic activities reported.[7][8] | Anticancer and antidiabetic research.[7][8] |
Experimental Protocols for Selectivity Profiling
Determining the selectivity of a covalent inhibitor like 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in a complex biological sample is a non-trivial task that requires advanced proteomic techniques.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the identification of covalent targets in a complex proteome.
-
Proteome Preparation: Lyse cells or tissues of interest to obtain a native proteome lysate.
-
Inhibitor Incubation: Treat the proteome with varying concentrations of the test compound (1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione).
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteines that were not blocked by the test compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, wash extensively, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled cysteine sites. A decrease in signal for a particular cysteine in the presence of the test compound indicates it as a target.
Protocol 2: COvalent Occupancy KInetic Enrichment via Proteomics (COOKIE-Pro)
COOKIE-Pro is a recently developed method for the proteome-wide quantification of covalent inhibitor binding kinetics.[9][10]
-
Probe Synthesis: Synthesize a desthiobiotin-tagged analog of the covalent inhibitor.
-
Two-Step Incubation:
-
Step 1: Incubate the proteome with the untagged inhibitor for various time points and concentrations.
-
Step 2: Add the desthiobiotin-tagged probe to occupy the remaining unbound sites of the target proteins.
-
-
Enrichment and Digestion: Enrich the probe-labeled proteins with streptavidin and perform tryptic digestion.
-
Quantitative Proteomics: Analyze the samples using quantitative mass spectrometry (e.g., with tandem mass tags - TMT).[11][12][13]
-
Kinetic Analysis: Determine the kinetic parameters (k_inact and K_I) for the inhibitor against thousands of proteins simultaneously, providing a comprehensive selectivity and potency profile.
Concluding Remarks
While direct data for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is not yet prevalent in the literature, its chemical structure provides a strong foundation for predicting its mechanism of action and for designing a robust strategy for its characterization. The maleimide moiety confers covalent reactivity towards cysteine residues, while the phenylamino-naphthalene scaffold is likely to drive binding to specific protein targets and provide a fluorescent signal upon covalent modification.
For researchers and drug development professionals, the key to unlocking the potential of this molecule lies in comprehensive selectivity profiling. The application of advanced, quantitative proteomic workflows such as competitive ABPP and COOKIE-Pro will be instrumental in identifying its on- and off-targets in an unbiased, proteome-wide manner. This will not only elucidate its biological function but also pave the way for its development as a selective chemical probe or a targeted therapeutic agent. The careful comparison with other covalent modifiers and kinase inhibitors will be crucial in contextualizing its activity and potential advantages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. | Janelia Research Campus [janelia.org]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 13. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione proper disposal procedures
Proper Disposal of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione
The proper disposal of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is critical for laboratory safety and environmental protection. This compound is classified as a hazardous substance and must be handled accordingly. The following procedures provide a step-by-step guide for its safe management and disposal.
Hazard Profile
This chemical possesses significant health and environmental risks. It is a member of the N-aryl maleimide class of compounds and contains aromatic amine and naphthalene moieties, which contribute to its hazard profile.
| Hazard Classification | Description | Citations |
| Acute Toxicity | Fatal if swallowed and toxic in contact with skin. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and may cause an allergic skin reaction. | [2] |
| Eye Damage | Causes serious eye damage. | [2] |
| Carcinogenicity | As an aromatic amine and naphthalene derivative, it should be handled as a potential carcinogen. The EPA classifies naphthalene as a possible human carcinogen. | [3][4] |
| Environmental Hazard | Toxic to aquatic life. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this chemical for disposal.
| PPE Item | Specification | Citations |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling. | [5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | [2][5] |
| Body Protection | A lab coat or a chemical-resistant suit to prevent skin contact. | [5] |
| Respiratory Protection | Use in a certified chemical fume hood to avoid inhalation of dust. | [1] |
Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione waste.
Caption: Workflow for the safe disposal of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.
Experimental Protocols: Disposal Procedures
Solid Waste Disposal Protocol
This protocol applies to the pure compound, as well as contaminated lab supplies such as gloves, weighing paper, and pipette tips.
Methodology:
-
Preparation: Before handling the waste, put on all required PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2] All handling of the solid waste should be conducted within a certified chemical fume hood.[1]
-
Waste Segregation: Do not mix this waste with other chemical waste streams. A dedicated, sealable, and chemically compatible container must be designated for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione waste.[3]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6] Given the naphthalene component, a "CANCER HAZARD" warning should also be added to the label.[3]
-
Waste Collection: Carefully place the solid chemical waste and any contaminated disposable materials into the designated container.[3] Minimize the generation of dust during transfer.
-
Storage: Once the container is full, seal it tightly.[1] Store the container in a designated, secure, and well-ventilated hazardous waste storage area away from incompatible materials.[1]
-
Final Disposal: Arrange for the collection of the waste container by a licensed professional waste disposal service.[7][8] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9]
Accidental Spill Cleanup Protocol
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Spillage: Prevent the spilled material from entering drains or waterways.[1] If necessary, cover drains.
-
Contain and Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation.[5][6][10] Place the swept-up material into the designated hazardous waste container.
-
Decontamination: Clean the affected area thoroughly. The specific cleaning agent should be chosen based on laboratory protocols for decontaminating surfaces exposed to toxic organic compounds.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the designated hazardous waste container for disposal.[3]
-
Reporting: Report the spill to the laboratory supervisor or safety officer in accordance with institutional policy.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. fishersci.com [fishersci.com]
- 3. static.igem.org [static.igem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. angenechemical.com [angenechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
